molecular formula C9H4ClF2N B1650604 2-Chloro-5,7-difluoroquinoline CAS No. 1188002-20-1

2-Chloro-5,7-difluoroquinoline

Cat. No.: B1650604
CAS No.: 1188002-20-1
M. Wt: 199.58
InChI Key: GOXQBHKNLABQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,7-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4ClF2N and a molecular weight of 199.59 g/mol . This compound is characterized by a quinoline backbone substituted with chlorine at the 2-position and fluorine atoms at the 5 and 7-positions, a configuration that classifies it as a valuable halogenated heterocyclic building block in synthetic and medicinal chemistry. Its primary research value lies in its role as a key synthetic intermediate for the development of more complex molecules. The distinct electron-withdrawing properties and steric profile imparted by its halogen pattern make it a versatile precursor for nucleophilic aromatic substitution reactions, metal-catalyzed cross-couplings, and ring-forming transformations. Researchers utilize this scaffold in the synthesis of potential bioactive agents, including antimalarial compounds . The 4,7-dichloroquinoline motif is a well-established pharmacophore in antimalarial drug discovery, and the strategic fluorine substitutions on this core are known to be explored for creating novel analogues to combat drug-resistant strains of Plasmodium falciparum . The specific substitution pattern on the quinoline ring is crucial for the activity of such compounds, as modifications can significantly impact their potency and ability to overcome resistance . Furthermore, this compound serves as a precursor to other derivatives, such as 2-Chloro-5,7-difluoroquinoline-3-carboxaldehyde (CAS 956631-90-6), which has a calculated density of 1.529 g/cm³ and very low water solubility (0.052 g/L at 25°C), indicating its potential use in creating diverse chemical libraries . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXQBHKNLABQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700078
Record name 2-Chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188002-20-1
Record name 2-Chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,7-difluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: The 5,7-Difluoroquinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of modern medicinal chemistry, halogenated quinolines serve as privileged scaffolds for the development of targeted therapeutics. A frequent point of ambiguity in procurement and literature involves the nomenclature and registry of the parent scaffold versus its activated derivatives.

To ensure absolute precision in this guide:

  • 5,7-Difluoroquinoline (CAS: 34522-72-0) is the foundational bicyclic heteroaromatic core[1].

  • 2-Chloro-5,7-difluoroquinoline (CAS: 1188002-20-1) is the critical C2-halogenated intermediate, optimized for cross-coupling and nucleophilic aromatic substitution (SNAr) [2].

  • 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (CAS: 956631-90-6) is the advanced, dual-functionalized building block heavily utilized in the synthesis of clinical-stage oncology candidates [3].

This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic workflows, and downstream applications of the 5,7-difluoroquinoline scaffold, with a specific focus on its role in developing KRAS G12D inhibitors.

Physicochemical Profiling & Structural Dynamics

The introduction of fluorine atoms at the C5 and C7 positions of the quinoline ring is not arbitrary; it is a deliberate design choice driven by structure-activity relationship (SAR) principles.

Causality of Fluorination:

  • Metabolic Stability: Fluorine substitution at the electron-rich C5 and C7 positions blocks cytochrome P450-mediated oxidative metabolism, significantly increasing the half-life of derived drug candidates.

  • Basicity Modulation: The strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms lowers the pKa of the quinoline nitrogen. This reduction in basicity is a proven strategy to mitigate hERG channel binding, thereby reducing the risk of drug-induced cardiotoxicity.

Quantitative Data Summary
Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
5,7-Difluoroquinoline 34522-72-0C9H5F2N165.14 g/mol Parent bicyclic heteroaromatic
2-Chloro-5,7-difluoroquinoline 1188002-20-1C9H4ClF2N199.58 g/mol C2-activated for SNAr
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde 956631-90-6C10H4ClF2NO227.60 g/mol C3-electrophilic handle

Synthetic Methodologies: From Scaffold to Functionalized Building Block

The transformation of 5,7-difluoroquinoline into its highly prized 2-chloro-3-carbaldehyde derivative requires a precise, three-step synthetic workflow. The protocols below are designed as self-validating systems to ensure high fidelity at each stage.

Protocol 1: Regioselective C2-Chlorination

Direct chlorination of the electron-deficient quinoline ring is unselective and low-yielding. Therefore, an N-oxidation/deoxygenative chlorination sequence is mandatory.

Step 1.1: N-Oxidation

  • Causality: Oxidizing the quinoline nitrogen temporarily alters the electron density of the ring. The resulting N-oxide oxygen acts as an intramolecular directing group, priming the C2 position for nucleophilic attack in the subsequent step.

  • Procedure: Dissolve 5,7-difluoroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and chill to 0°C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir at ambient temperature for 12 hours.

  • Self-Validation: Monitor reaction progression via LCMS. The mass spectrum will show a distinct shift from the parent [M+H]+ 166 to the N-oxide [M+H]+ 182.

  • Critical Quench: Terminate the reaction with saturated aqueous Na2S2O3 to safely reduce unreacted peroxides before extraction.

Step 1.2: Deoxygenative Chlorination

  • Causality: Phosphorus oxychloride (POCl3) activates the N-oxide, forming a highly reactive intermediate. The chloride ion then executes a nucleophilic attack at the C2 position, driving the elimination of the phosphate leaving group and restoring the aromaticity of the ring.

  • Procedure: Dissolve the isolated N-oxide in anhydrous toluene. Add POCl3 (3.0 eq) dropwise. Heat the mixture to reflux (110°C) for 4–6 hours.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The successful reaction is indicated by the complete disappearance of the highly polar N-oxide baseline spot and the emergence of a non-polar, UV-active product spot corresponding to 2-chloro-5,7-difluoroquinoline.

Protocol 2: Vilsmeier-Haack Formylation
  • Causality: In 2-chloroquinolines, the C3 position is uniquely susceptible to electrophilic aromatic substitution. The highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent) selectively attacks C3, providing a versatile aldehyde handle for downstream reductive aminations.

  • Procedure: Chill anhydrous N,N-dimethylformamide (DMF, 5.0 eq) to 0°C. Add POCl3 (1.5 eq) dropwise to generate the Vilsmeier reagent. Stir for 30 minutes, then add 2-chloro-5,7-difluoroquinoline (1.0 eq). Heat the reaction to 90°C for 12 hours. Quench with ice water and neutralize with saturated NaHCO3 to hydrolyze the iminium intermediate.

  • Self-Validation: 1H NMR (400 MHz, CDCl3) of the isolated product will reveal the disappearance of the C3 aromatic proton and the appearance of a distinct aldehyde singlet at >10.0 ppm.

SynthesisWorkflow A 5,7-Difluoroquinoline (CAS: 34522-72-0) B N-Oxidation (mCPBA / DCM) A->B C 5,7-Difluoroquinoline N-oxide B->C D C2-Chlorination (POCl3 / Reflux) C->D E 2-Chloro-5,7-difluoroquinoline (CAS: 1188002-20-1) D->E F Vilsmeier-Haack Formylation (POCl3, DMF) E->F G 2-Chloro-5,7-difluoroquinoline- 3-carbaldehyde (CAS: 956631-90-6) F->G

Figure 1: Synthetic workflow from 5,7-difluoroquinoline to the C3-carbaldehyde building block.

Application in Targeted Therapeutics: KRAS G12D Inhibition

The 2-chloro-5,7-difluoroquinoline-3-carbaldehyde building block is a cornerstone in the synthesis of small molecule inhibitors targeting the KRAS G12D mutation—a primary oncogenic driver in pancreatic, colorectal, and non-small cell lung cancers[4].

Mechanistic Utility of the Scaffold: The dual functionalization of this scaffold allows for rapid, orthogonal elaboration:

  • C2-Chlorine Displacement: The C2-chlorine is highly activated by the adjacent ring nitrogen and the electron-withdrawing C3-aldehyde. It readily undergoes SNAr with complex amines (e.g., bis(2,4-dimethoxybenzyl)amine) to build the core structure that interacts with the Switch II pocket of the KRAS protein.

  • C3-Aldehyde Elaboration: The aldehyde group is subsequently utilized in reductive aminations or olefination reactions to attach peripheral pharmacophores that lock the KRAS protein in its inactive, GDP-bound state or disrupt its interaction with downstream effectors.

KRASPathway Inhibitor Quinoline-derived KRAS G12D Inhibitor KRAS KRAS G12D (Active GTP-bound) Inhibitor->KRAS Allosteric Inhibition RAF RAF Kinase KRAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 2: Mechanism of action for quinoline-derived KRAS G12D allosteric inhibitors.

Analytical & Quality Control Workflows

To ensure trustworthiness and reproducibility in drug development, any batch of 2-chloro-5,7-difluoroquinoline derivatives must pass rigorous analytical gating before downstream use:

  • High-Performance Liquid Chromatography (HPLC): Purity must exceed >98% (AUC). Analysis should be conducted using a reverse-phase C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) as a modifier to prevent peak tailing of the basic quinoline nitrogen.

  • 19F NMR Spectroscopy: Essential for confirming the integrity of the 5,7-difluoro substitution pattern. The spectrum must display two distinct signals with complex C-F and F-F scalar coupling, verifying that no defluorination occurred during the harsh POCl3 reflux steps.

  • High-Resolution Mass Spectrometry (HRMS): Required to confirm the exact monoisotopic mass and the characteristic 3:1 isotopic ratio indicative of the single chlorine atom at the C2 position.

References

  • Title: CAS 34522-72-0 | 5,7-Difluoroquinoline Source: Chemexpress URL: [Link]

  • Title: PubChemLite - 2-chloro-5,7-difluoroquinoline (C9H4ClF2N) Source: Université du Luxembourg / PubChemLite URL: [Link]

  • Title: US20240239788A1 - Small molecule inhibitors of kras g12d mutant Source: Google Patents URL

A Senior Application Scientist's Guide to Fluorinated Quinoline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into the quinoline scaffold represents a powerful and validated approach in modern medicinal chemistry. The quinoline core, a privileged scaffold, provides a versatile framework for engaging a multitude of biological targets, while fluorine bestows unique physicochemical properties that can overcome common drug development hurdles.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the rationale, synthesis, and application of fluorinated quinoline derivatives. We will explore the profound impact of fluorination on molecular properties, detail robust synthetic methodologies, and examine case studies that underscore the therapeutic potential of this chemical class, from established antibiotics to emerging anticancer agents and neuroimaging probes.

The Strategic Imperative: Why Fluorinate the Quinoline Scaffold?

The quinoline ring system is a cornerstone of medicinal chemistry, forming the basis of numerous drugs due to its rigid, planar structure and hydrogen bonding capabilities.[3][4] However, lead compounds based on this scaffold can suffer from metabolic liabilities, suboptimal potency, or poor pharmacokinetic profiles. Fluorine, the most electronegative element, serves as a "magic bullet" to address these challenges.[5] Its introduction is not merely an act of substitution but a strategic design choice to modulate a molecule's behavior in a biological system.[6][7]

The rationale for fluorination is multi-faceted:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[7] Strategically placing a fluorine atom can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7][8] For instance, replacing a metabolically vulnerable C-H bond with a C-F bond can prevent hydroxylation, a common metabolic pathway.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the quinoline nitrogen.[5][7] This is a critical tuning parameter. A lower pKa can reduce unwanted hERG channel interactions and improve cell membrane permeability, as the more neutral form of the molecule can more easily cross lipid bilayers.[9]

  • Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds (acting as a weak acceptor), dipole-dipole, and multipolar C-F···C=O interactions.[6] These interactions can stabilize the bioactive conformation of the ligand in the target's binding pocket, leading to a significant increase in potency.

  • Tuning Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and target engagement within hydrophobic pockets.[8][10] Conversely, groups like trifluoromethyl (CF₃) can sometimes decrease lipophilicity under certain conditions, offering a tool to optimize solubility and absorption.[7]

The interplay of these effects is visually summarized in the diagram below.

G quinoline Quinoline Scaffold fluorine Strategic Fluorination quinoline->fluorine Introduction of F prop1 Increased Metabolic Stability fluorine->prop1 prop2 Modulated pKa (Basicity) fluorine->prop2 prop3 Enhanced Binding Affinity fluorine->prop3 prop4 Tuned Lipophilicity fluorine->prop4

Caption: Impact of Fluorination on the Quinoline Scaffold.

Synthetic Strategies for Accessing Fluorinated Quinolines

The synthesis of fluorinated quinolines can be approached in two primary ways: by using fluorinated starting materials in classical quinoline syntheses or by performing late-stage fluorination on a pre-formed quinoline ring. The choice of strategy depends on the availability of precursors, the desired position of the fluorine atom(s), and the overall complexity of the target molecule.

Classical Syntheses with Fluorinated Precursors

Established methods for quinoline synthesis can be readily adapted by using fluorinated anilines or carbonyl compounds.

  • Conrad-Limpach & Combes Syntheses: These methods are workhorses for producing quinoline scaffolds. For example, the reaction of a fluorinated aniline with a β-ketoester or a 1,3-dicarbonyl compound can yield substituted fluoroquinolines. The reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) is an efficient one-step method to produce an 8-fluoro-2,3-dimethylquinolin-4-ol intermediate.[11]

Experimental Protocol: One-Pot Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

Rationale: This protocol leverages the Conrad-Limpach reaction, using polyphosphoric acid (PPA) as both a solvent and a powerful Brønsted acid catalyst to drive the cyclization and dehydration steps efficiently in a single operation.[11] This approach is robust and generally high-yielding for electron-rich anilines.

Materials:

  • 2-Fluoroaniline (1.0 equiv)

  • Ethyl 2-methylacetoacetate (1.0 equiv)

  • Polyphosphoric acid (PPA, ~1.5 equiv by weight relative to aniline)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a heating mantle, add 2-fluoroaniline (e.g., 11.11 g, 100.0 mmol), ethyl 2-methylacetoacetate (e.g., 14.42 g, 100.0 mmol), and polyphosphoric acid (e.g., 50.7 g).[11]

  • Heating: Heat the heterogeneous mixture to 150 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The mixture will become a thick, viscous solid.

  • Neutralization (Critical Step): Place the flask in a large ice bath to dissipate the heat from the exothermic neutralization. Slowly and carefully add 10% aqueous NaOH solution portion-wise with stirring until the pH of the mixture is adjusted to 7-8. A precipitate will form.

    • Scientist's Note: This step is highly exothermic. Slow addition and efficient cooling are crucial to prevent overheating and potential side reactions.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold deionized water to remove any remaining salts. Dry the solid under vacuum to yield the product, 8-fluoro-2,3-dimethylquinolin-4-ol, typically as a white solid.[11] The product can be further purified by recrystallization if necessary.

Modern & Late-Stage Fluorination Techniques

The ability to introduce fluorine at a late stage in a synthetic sequence is highly valuable as it allows for the rapid generation of analogs from a common intermediate.

  • Nucleophilic Fluorination: This involves displacing a leaving group (e.g., triflate, halogen) with a fluoride source like KF or CsF, often mediated by a transition metal catalyst (e.g., Palladium, Nickel).[6]

  • Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom ("F+") to electron-rich (hetero)arenes.[6] These reactions often exhibit high regioselectivity, especially with directing groups.

The diagram below illustrates a generalized workflow for synthesizing and diversifying fluorinated quinoline scaffolds.

Caption: General Synthetic Workflow for Fluorinated Quinolines.

Biological Applications and Field-Proven Success

Fluorinated quinolines have demonstrated remarkable efficacy across a wide range of therapeutic areas. The strategic placement of fluorine is often the key determinant of their biological activity and pharmacological profile.

Antibacterial Agents: The Fluoroquinolone Legacy

Perhaps the most well-known application is in the class of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin).[12][13] A major breakthrough in this class was the discovery that a fluorine atom at the C-6 position dramatically enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][14] This substitution increases cell penetration and broadens the antibacterial spectrum compared to non-fluorinated analogs like nalidixic acid.[6][14]

Anticancer Therapeutics

The quinoline scaffold is prevalent in many kinase inhibitors, and fluorination is a common strategy to improve potency and pharmacokinetic properties.[15] Several fluorinated quinoline derivatives have shown potent activity against various cancer cell lines, including triple-negative breast cancer (TNBC).[3][15]

  • Mechanism of Action: In some cases, fluorinated quinolines induce the generation of reactive oxygen species (ROS) in cancer cells and can exhibit strong binding to key cancer-related enzymes like casein kinase 2 (CK2) and vascular endothelial growth factor receptor 2 (VEGFR2).[3]

Antifungal and Antiparasitic Agents

Fluorinated quinolines have also been developed as potent antifungal and antiparasitic agents.[11][16]

  • Antifungal: Tebufloquin is a commercial fungicide with a fluorinated quinoline core that shows excellent control against rice blast.[11] Novel synthetic analogs have demonstrated broad-spectrum activity against various phytopathogenic fungi.[11][17]

  • Antiparasitic: Fluorine-containing aminoquinoline derivatives have shown remarkable potency against Leishmania mexicana and Trypanosoma cruzi, the parasites responsible for Leishmaniasis and Chagas' disease, respectively.[16]

Neuroimaging with Positron Emission Tomography (PET)

The fluorine-18 (¹⁸F) isotope is a positron emitter with an ideal half-life for PET imaging.[13][18] Researchers have developed ¹⁸F-labeled quinoline derivatives as radiotracers to visualize and quantify biological targets in the brain, such as phosphodiesterase 5 (PDE5), which is implicated in Alzheimer's disease.[18]

Compound Class Key Fluorine Position Primary Target/Mechanism Therapeutic Area Representative Examples
Fluoroquinolones C-6DNA Gyrase / Topoisomerase IVAntibacterialCiprofloxacin, Levofloxacin[6][14]
Anticancer Agents VariousKinase Inhibition (e.g., VEGFR2), ROS InductionOncologyCabozantinib, Lenvatinib[3][15]
Antifungal Agents C-8Dihydroorotate dehydrogenase (DHODH) InhibitionAgrochemical/AntifungalTebufloquin, Ipflufenoquin[1][11]
Antiparasitic Agents VariousHemin Interaction, Oxidative StressAntiprotozoalFluorinated Aminoquinolines[16]
PET Radiotracers Various ([¹⁸F])Target-specific binding (e.g., PDE5)Diagnostics/Neuroimaging[¹⁸F]Fluoroethoxy-quinolines[18]
Table 1: Summary of Biological Activities of Representative Fluorinated Quinolines.

Self-Validating Experimental Workflow for Lead Characterization

Bringing a novel fluorinated quinoline from a synthetic flask to a validated lead requires a systematic and self-validating workflow. Each step is designed to answer a critical question about the compound's potential as a drug candidate. The following diagram outlines a hypothetical workflow for validating a novel compound as a kinase inhibitor.

G start Synthesized Fluorinated Quinoline Analog Library screen 1. Primary Screen (Single-Dose % Inhibition) start->screen dose_response 2. Dose-Response Assay (Calculate IC50) screen->dose_response Activity > 50%? selectivity 3. Selectivity Panel (Screen against related kinases) dose_response->selectivity Potent IC50? moa 4. Mechanism of Action (Enzyme Kinetics, SPR) selectivity->moa Selective Profile? cell_based 5. Cellular Potency Assay (Target engagement, e.g., Western Blot) moa->cell_based Confirmed MOA? adme 6. In Vitro ADME (Microsomal stability, permeability) cell_based->adme Cellularly Active? validated_hit Validated Hit Compound adme->validated_hit Good ADME Profile?

Caption: Self-Validating Workflow for a Novel Kinase Inhibitor.

Causality in the Workflow:

  • Primary Screen: This is a high-throughput gate. A negative result here halts further resource investment in an inactive compound.

  • Dose-Response: This step validates the initial hit by quantifying its potency (IC₅₀). A weak IC₅₀ may deprioritize the compound.

  • Selectivity: This is a critical trustworthiness check. A potent but non-selective compound will likely have off-target effects and is a poor candidate. This step validates specificity.

  • Mechanism of Action (MOA): This confirms the compound interacts with the target as hypothesized (e.g., competitive vs. non-competitive inhibition). This provides the mechanistic basis for its activity.

  • Cellular Potency: This validates that the compound can cross the cell membrane and engage its target in a complex biological environment. A lack of cellular activity despite good enzymatic potency points to permeability or efflux issues.

  • In Vitro ADME: This final validation step assesses "drug-like" properties. Poor metabolic stability, for example, would be a major red flag for in vivo studies, regardless of potency.

Future Perspectives

The field of fluorinated quinolines continues to evolve. Future research will likely focus on:

  • Novel Fluorinated Motifs: Moving beyond simple fluoro- and trifluoromethyl- substitutions to more complex motifs like -OCF₃, -SCF₃, and fluorinated rings to further refine properties.

  • Photoredox Catalysis: The use of photoredox catalysis is opening new avenues for late-stage C-H fluorination, allowing for the derivatization of highly complex quinoline cores that were previously inaccessible.

  • Targeted Drug Delivery: Conjugating potent fluorinated quinoline "warheads" to targeting moieties (e.g., antibodies) to create highly specific drug conjugates with reduced systemic toxicity.

  • Expansion into New Therapeutic Areas: While well-established in antibacterials and oncology, the unique properties of these scaffolds make them attractive for exploring treatments for neurodegenerative diseases, viral infections, and inflammatory disorders.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, future directions, and methods for fluorination. Science, 317(5846), 1881-1886. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]

  • Liu, J., et al. (2017). Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. European Journal of Medicinal Chemistry, 138, 101-115. [Link]

  • Goujon, A., et al. (2020). A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry, 44(3), 896-902. [Link]

  • Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

  • Taylor, R. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(1), 1-14. [Link]

  • Kaur, H., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(36), 33695–33706. [Link]

  • Kidwai, M., Misra, P., & Kumar, R. (1998). The fluorinated quinolones. Current Pharmaceutical Design, 4(2), 101-118. [Link]

  • Han, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(20), 7118. [Link]

  • Tredwell, M., & Gouverneur, V. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Angewandte Chemie International Edition, 56(5), 1174-1187. [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2015). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 5(2), 107-115. [Link]

  • Fakhfakh, M. A., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic Chemistry, 84, 345-353. [Link]

  • ResearchGate. (n.d.). Some commercialized pesticides or drugs with fluorinated quinoline derivatives. ResearchGate. [Link]

  • Kaur, H., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 10(36), 33695–33706. [Link]

  • Pusch, C., et al. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Journal of Molecular Structure, 744-747, 183-193. [Link]

  • Han, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Al-Zahrani, F. M. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6433. [Link]

  • Kumar, A., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 1998. [Link]

  • Han, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • Jones, A. W., et al. (2022). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. [Link]

  • Popa, M. I., et al. (2023). Fluoroquinolones Used in Therapy. Encyclopedia.pub. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Han, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Kaur, H., et al. (2021). Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. Journal of Molecular Structure, 1248, 132285. [Link]

  • Han, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Nainwal, L., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 975932. [Link]

  • Scott, J. S., & Williams, J. M. (2022). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Gong, Y., et al. (2024). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, and in vitro antituberculosis activity. Journal of Molecular Structure, 1301, 137358. [Link]

  • Meanwell, N. A. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. [Link]

  • Scott, J. S., & Williams, J. M. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17(2), 1436-1452. [Link]

  • Gillis, E. P., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(6), 2816-2840. [Link]

  • Sharma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 569-583. [Link]

  • Han, J., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

Sources

Comparative Technical Guide: 2-Chloro-5,7-difluoroquinoline vs. 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Hub

In the landscape of modern medicinal chemistry, fluorinated quinolines represent a "privileged scaffold" due to their metabolic stability and favorable lipophilicity profiles. This guide analyzes two critical derivatives derived from the 3,5-difluoroaniline lineage:

  • 2-Chloro-5,7-difluoroquinoline (Molecule A): A foundational building block used primarily for

    
     diversifications.
    
  • 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde (Molecule B): An advanced, bi-functional intermediate synthesized via the Meth-Cohn reaction.

While Molecule A serves as a robust core for mono-functionalization, Molecule B acts as a "divergent hub," allowing for the construction of annulated tricyclic systems (e.g., pyrazolo[3,4-b]quinolines) essential for next-generation kinase inhibitors.

Structural & Electronic Analysis

The Fluorine Effect

The 5,7-difluoro substitution pattern is not arbitrary. It serves two specific medicinal chemistry functions:

  • Metabolic Blocking: The C5 and C7 positions are electron-rich sites on the quinoline ring prone to oxidative metabolism (CYP450). Fluorine substitution blocks these "soft spots," extending the half-life of the final drug candidate.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the LUMO energy of the pyridine ring, making the C2-position more susceptible to nucleophilic attack (

    
    ).
    
The C3-Formyl Impact

The introduction of the aldehyde group at C3 in Molecule B drastically alters the reactivity profile compared to Molecule A .

FeatureMolecule A (Base Scaffold)Molecule B (Aldehyde Scaffold)
C2-Cl Reactivity Moderate electrophile.Super-electrophile. The electron-withdrawing CHO group at C3 pulls density from C2, accelerating

rates.
Functional Handles 1 (C2-Cl)2 (C2-Cl + C3-CHO)
Primary Utility Linker/Spacer units.Heterocycle formation (annulation).[1]
pKa Influence Basic N-lone pair is available.Less basic due to conjugation with CHO.

Divergent Synthetic Pathways

The synthesis of these two molecules diverges immediately after the initial aniline protection. While Molecule A is typically accessed via cyclization to the quinolone followed by chlorination, Molecule B is the exclusive product of the Vilsmeier-Haack cyclization (Meth-Cohn Synthesis).

Synthesis Workflow Diagram

SynthesisPathways Aniline 3,5-Difluoroaniline Acetanilide N-(3,5-Difluorophenyl) acetamide Aniline->Acetanilide Ac2O / AcOH Malonate Diethyl Malonate Condensation Aniline->Malonate High Temp Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Acetanilide->Vilsmeier Meth-Cohn Reaction Quinolone 5,7-Difluoro-2-quinolone (Tautomer: 2-hydroxy) Malonate->Quinolone Cyclization MolA Molecule A: 2-Chloro-5,7-difluoroquinoline Quinolone->MolA POCl3 (Chlorination) MolB Molecule B: 2-Chloro-5,7-difluoro- quinoline-3-carbaldehyde Vilsmeier->MolB Cyclization & Formylation MolB->MolA RhCl(PPh3)3 (Deformylation - Rare)

Figure 1: Divergent synthetic routes. Path A (top) utilizes classical quinolone chlorination. Path B (bottom) utilizes the Meth-Cohn Vilsmeier-Haack cyclization.

Detailed Experimental Protocols

Protocol: Synthesis of Molecule B (Meth-Cohn Method)

This is the industry-standard method for generating 2-chloro-3-formyl quinolines. It is a "one-pot" cascade involving formylation, cyclization, and chlorination.

Reagents:

  • N-(3,5-difluorophenyl)acetamide (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (7.0 eq)
    
  • Dimethylformamide (DMF) (3.0 eq)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under

    
    , cool DMF (3.0 eq) to 0°C. Add 
    
    
    
    (7.0 eq) dropwise. Caution: Exothermic. Stir for 30 minutes to form the chloroiminium salt.
  • Addition: Add solid N-(3,5-difluorophenyl)acetamide (1.0 eq) to the Vilsmeier reagent.

  • Cyclization: Heat the mixture to 75-80°C. Monitor by TLC. The reaction typically requires 4–12 hours.

    • Mechanism Note: The amide oxygen attacks the Vilsmeier reagent, followed by an intramolecular electrophilic aromatic substitution at the ortho-position of the aniline ring.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice/water (vigorous stirring required).

  • Isolation: The product often precipitates as a yellow solid. Neutralize with saturated

    
     to pH 7.[2] Filter, wash with water, and dry.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Protocol: Synthesis of Molecule A (Chlorination Route)

Used when the C3-aldehyde is not desired.

Reagents:

  • 5,7-Difluoro-2-quinolone (1.0 eq)

  • 
     (Excess, solvent volume)
    

Methodology:

  • Suspend 5,7-difluoro-2-quinolone in neat

    
    .
    
  • Reflux (approx. 105°C) for 2–4 hours. The solid starting material will dissolve as it converts to the chloro-quinoline.

  • Evaporate excess

    
     under reduced pressure.
    
  • Pour residue onto ice/water and neutralize with

    
    . Extract with Dichloromethane (DCM).
    

Reactivity Profile & Applications

Orthogonal Reactivity of Molecule B

Molecule B is superior for library generation because it possesses two chemically distinct "handles."

  • Handle 1 (C3-CHO): Reacts with active methylenes (Knoevenagel), amines (Schiff bases), or hydrazines.

  • Handle 2 (C2-Cl): Reacts with amines, thiols, or alkoxides via

    
    .
    

Common Workflow:

  • Condensation First: React CHO with a hydrazine derivative.

  • Cyclization Second: The nitrogen of the hydrazine attacks C2-Cl, closing a third ring to form Pyrazolo[3,4-b]quinolines .

Reactivity Diagram

Reactivity Center 2-Chloro-5,7-difluoro- quinoline-3-carbaldehyde SNAr Nucleophilic Attack (C2) (Amines/Thiols) Center->SNAr Path A Knoevenagel Knoevenagel Condensation (C3) (Malononitrile/Active Methylenes) Center->Knoevenagel Path B Schiff Schiff Base Formation (C3) (Anilines/Hydrazines) Center->Schiff Path C Prod1 2-Amino-3-formyl derivatives SNAr->Prod1 Prod2 Vinyl Nitriles / Acrylates Knoevenagel->Prod2 Prod3 Pyrazolo[3,4-b]quinolines (Tricyclic Scaffolds) Schiff->Prod3 + Cyclization

Figure 2: The "Orthogonal Reactivity" map of Molecule B, highlighting its utility in generating tricyclic drug cores.

Case Study: Kinase Inhibition

The 5,7-difluoroquinoline core is a structural mimic of the quinazoline core found in drugs like Gefitinib . However, the quinoline nitrogen offers a different H-bond acceptor profile.

  • Molecule B Application: Used to synthesize derivatives targeting the c-Met receptor tyrosine kinase. The C3-aldehyde is converted to an oxime or hydrazone, which extends into the solvent-exposed region of the ATP binding pocket, improving solubility and potency.

Conclusion

For researchers designing simple bio-isosteres, 2-chloro-5,7-difluoroquinoline (Molecule A) provides a stable, lipophilic core accessible via standard chlorination. However, for fragment-based drug discovery (FBDD) and the synthesis of fused heterocyclic libraries, 2-chloro-5,7-difluoroquinoline-3-carbaldehyde (Molecule B) is the superior starting material. Its synthesis via the Meth-Cohn reaction is scalable and reliable, providing a high-value scaffold with dual reactivity handles.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, 2012(1), 211–276. Link

  • Muscia, G. C., et al. (2011). Synthesis and antitubercular activity of new 2-chloro-3-formylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5235-5238.
  • Ali, M. M., et al. (2002).[3] Synthesis and antimicrobial activity of some new 2-substituted-3-formylquinolines. Molecules, 7, 311-320.

  • BenchChem Application Note. (2025). Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline (Analogous Protocol Reference). Link

Sources

2-Chloro-5,7-difluoroquinoline: Structural Identifiers, Mechanistic Utility, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern medicinal chemistry, halogenated quinolines serve as privileged scaffolds for the development of targeted therapeutics. Among these, 2-chloro-5,7-difluoroquinoline has emerged as a highly versatile and critical intermediate. This technical guide provides an in-depth analysis of its structural identifiers (SMILES, InChIKey), the mechanistic causality behind its specific substitution pattern, and field-validated protocols for its integration into drug discovery workflows.

Structural Identity & Physico-Chemical Properties

Accurate structural identification is the bedrock of reproducible chemical synthesis, database mining, and computational modeling () [1]. 2-Chloro-5,7-difluoroquinoline is a bicyclic heteroaromatic compound characterized by a quinoline core substituted with a chlorine atom at the C2 position and fluorine atoms at the C5 and C7 positions.

Table 1: Quantitative Data and Identifiers

PropertyValue
Chemical Name 2-Chloro-5,7-difluoroquinoline
CAS Registry Number 1188002-20-1
Molecular Formula C9H4ClF2N
Molecular Weight 199.58 g/mol
Canonical SMILES FC1=CC(F)=CC2=NC(Cl)=CC=C12
InChIKey GOXQBHKNLABQLF-UHFFFAOYSA-N
Mechanistic Causality in Scaffold Design

As a Senior Application Scientist, I emphasize that the strategic placement of halogens on the quinoline core is never arbitrary; it is a calculated design choice intended to optimize both chemical reactivity for downstream synthesis and pharmacokinetic properties for in vivo efficacy.

  • The C2-Chlorine (The Reactive Handle): The nitrogen atom (N1) in the quinoline ring exerts a strong electron-withdrawing effect via both induction and resonance. This significantly depletes electron density at the adjacent C2 position. Consequently, the C2-Cl bond is highly polarized and exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the C2 position an ideal "handle" for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to install diverse aryl or amine functional groups.

  • The C5, C7-Fluorines (The Metabolic Shield): Fluorine substitution is a hallmark of modern drug design. The C5 and C7 positions on the quinoline carbocycle are common sites for cytochrome P450 (CYP450)-mediated oxidative metabolism. By occupying these sites with fluorine—an atom similar in steric bulk to hydrogen but with a vastly stronger C-F bond—metabolic liability is effectively blocked. Furthermore, the strong electronegativity of the fluorines lowers the pKa of the quinoline nitrogen, which can enhance membrane permeability and modulate target binding kinetics.

MechanisticRoles Core 2-Chloro-5,7-difluoroquinoline (Core Scaffold) C2 C2-Chlorine (Reactive Handle) Core->C2 F57 C5, C7-Fluorines (Metabolic Shield) Core->F57 C2_Effect Enables rapid SNAr & Pd-Catalyzed Cross-Coupling C2->C2_Effect F57_Effect Blocks CYP450 oxidation & Increases lipophilicity (logP) F57->F57_Effect

Mechanistic roles of halogen substituents on the quinoline core.

Synthetic Workflows & Experimental Protocols

To leverage the reactivity of 2-chloro-5,7-difluoroquinoline, researchers frequently employ palladium-catalyzed cross-coupling. The following protocol details a self-validating system for synthesizing a 2-aryl-5,7-difluoroquinoline derivative.

Protocol: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5,7-difluoroquinoline Rationale: This methodology utilizes the electron-deficient nature of the C2-Cl bond to achieve rapid coupling with arylboronic acids under mild conditions.

Reagents:

  • 2-Chloro-5,7-difluoroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 2-chloro-5,7-difluoroquinoline, the selected arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would prematurely stall the catalytic cycle.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O (previously sparged with Argon for 30 minutes) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C under continuous stirring for 4–6 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via LC-MS. The disappearance of the starting material mass (m/z ~199.5) and the emergence of the product mass confirms the successful oxidative addition and subsequent reductive elimination.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with distilled water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-aryl-5,7-difluoroquinoline.

SyntheticWorkflow A 2-Chloro-5,7-difluoroquinoline (Starting Material) B Pd(dppf)Cl2 / Base (Catalytic System) A->B C Suzuki-Miyaura Cross-Coupling B->C D 2-Aryl-5,7-difluoroquinoline (Lead Intermediate) C->D

Workflow for the functionalization of 2-chloro-5,7-difluoroquinoline.

Applications in Advanced Drug Discovery

The 2-chloro-5,7-difluoroquinoline scaffold is highly valued in the synthesis of targeted therapies. A prominent example is its use in the development of small-molecule inhibitors targeting the KRAS G12D mutation. In recent patent literature () [2], derivatives such as 8-bromo-2-chloro-5,7-difluoroquinoline are utilized as key intermediates. The C2-chlorine allows for the attachment of complex binding motifs that interact with the switch II pocket of the KRAS protein, while the difluoro substitution ensures the molecule survives first-pass metabolism to reach the tumor microenvironment. Furthermore, industrial suppliers actively provide this scaffold to support early discovery researchers building novel kinase inhibitor libraries () [3].

References
  • PubChemLite. "C9H4ClF2N - Explore". Université du Luxembourg. [Link]

  • Google Patents. "US20240239788A1 - Small molecule inhibitors of kras g12d mutant".

Strategic Patent Landscape & Synthetic Utility of 2-Chloro-5,7-difluoroquinoline Derivatives

[1]

Executive Summary

In the high-stakes arena of small molecule drug discovery, 2-Chloro-5,7-difluoroquinoline (CAS: 1188002-20-1) has emerged as a "privileged scaffold."[1] Unlike generic quinolines, this specific substitution pattern—a reactive chlorine at C2 flanked by fluorines at C5 and C7—offers a unique tripartite value proposition:

  • Synthetic Orthogonality: The C2-chloro group serves as a highly reactive handle for SNAr or palladium-catalyzed couplings, distinct from the chemically robust C-F bonds.[1]

  • Metabolic Fortification: The C5 and C7 fluorine atoms block common sites of oxidative metabolism (P450 hydroxylation), significantly extending the half-life of derived clinical candidates.[1]

  • Electronic Modulation: The electron-withdrawing nature of the difluoro-motif lowers the pKa of the quinoline nitrogen, altering hydrogen bond acceptor capability in kinase hinge-binding regions.[1]

This guide dissects the patent landscape, synthetic pathways, and reaction mechanics of this critical intermediate, providing a roadmap for its application in oncology (c-Met/EGFR inhibitors) and epigenetic modulation (PRMT5).

Chemical Significance & Mechanism of Action[1][2][3][4]

The "Fluorine Effect" in Quinoline Scaffolds

The 5,7-difluoro substitution is not merely structural decoration; it is a functional engineering choice.[1]

  • C5-Fluorine: Sterically shields the C4 position (often a carbonyl or amine in final drugs) and prevents metabolic attack at the electron-rich benzene ring.[1]

  • C7-Fluorine: Modulates the lipophilicity (LogP) and often interacts with hydrophobic pockets in ATP-binding sites of kinases.[1]

  • C2-Chlorine: The "warhead" for diversification.[1] The electron-deficient pyridine ring, further deactivated by the fluorine atoms, makes the C2-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

Reactivity Hierarchy

The chemical behavior of this scaffold is defined by a strict hierarchy of reactivity, allowing for sequential functionalization without protecting groups.[1]

ReactivityMapScaffold2-Chloro-5,7-difluoroquinolineC2_ReactionC2-Position (Chlorine)Primary Reactive SiteScaffold->C2_Reaction S_NAr (Amines) Suzuki CouplingC5_C7_ReactionC5/C7-Positions (Fluorine)Secondary/Tertiary SitesScaffold->C5_C7_Reaction Rare S_NAr (Forcing Conditions)C2_DescHigh YieldKinetic ProductC2_Reaction->C2_DescC5_DescMetabolic BlockElectronic TuningC5_C7_Reaction->C5_Desc

Figure 1: Reactivity hierarchy of the 2-Chloro-5,7-difluoroquinoline scaffold. The C2-Cl bond is the primary site for diversification.[1]

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Chloro-5,7-difluoroquinoline is a masterclass in regiocontrol.[1] The most robust industrial route avoids the instability of fluorinated anilines by generating the quinoline core before the final chlorination.[1]

Core Synthetic Workflow

The industry-standard protocol (grounded in Novartis and generic manufacturing patents) proceeds from 3,5-difluoroaniline .[1]

Step 1: Condensation Reaction of 3,5-difluoroaniline with diethyl malonate (or ethyl glyoxylate) to form the quinolin-2-one (carbostyril) intermediate.[1] Step 2: Chlorination Deoxychlorination of the tautomeric hydroxy group using Phosphorus Oxychloride (POCl3).[1]

Detailed Experimental Protocol (Self-Validating)

Note: This protocol is adapted from optimized patent procedures for 2-chloro-quinolines.

Reagents:

  • 3,5-Difluoroaniline (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)[2]

  • Diphenyl ether (High boiling solvent for cyclization)

Procedure:

  • Cyclization (Thermal):

    • Mix 3,5-difluoroaniline and diethyl malonate in diphenyl ether.

    • Heat to 250°C (critical for thermodynamic cyclization) for 4-6 hours.

    • Validation: Monitor by LC-MS for the disappearance of aniline (m/z ~130) and appearance of the quinolone mass (m/z ~182).[1]

    • Cool and precipitate with hexane.[1] Filter the off-white solid (5,7-difluoro-4-hydroxyquinolin-2(1H)-one).[1]

  • Chlorination (Deoxychlorination):

    • Suspend the dried intermediate in neat POCl3 (5 vol).

    • Add a catalytic amount of DMF (0.1 eq) to form the Vilsmeier-Haack reagent in situ.[1]

    • Reflux at 105°C for 3 hours.

    • Validation: TLC (Hexane/EtOAc 8:[1]2) should show a new non-polar spot (Rf ~0.8).

    • Quench: Pour slowly onto crushed ice/NH4OH mixture (Exothermic!).

    • Extract with Dichloromethane (DCM).

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica flash chromatography (10% EtOAc in Hexane).[1]

SynthesispathStart3,5-DifluoroanilineIntermed5,7-Difluoro-4-hydroxy-quinolin-2(1H)-oneStart->Intermed 250°C, Diphenyl etherReagent1+ Diethyl Malonate(Thermal Cyclization)Product2-Chloro-5,7-difluoroquinolineIntermed->Product 105°C, RefluxReagent2+ POCl3 / DMF cat.(Deoxychlorination)

Figure 2: Synthetic route from 3,5-difluoroaniline to the target scaffold.

Patent Landscape Analysis

The IP space for this scaffold is dominated by applications in oncology, specifically kinase inhibition.[1] The 5,7-difluoro motif is often used to "break" existing patents of non-fluorinated or mono-fluorinated analogs by demonstrating superior metabolic stability.[1]

Key Assignees & Therapeutic Areas[5]
AssigneeTherapeutic FocusPatent Context
Novartis AG CETP Inhibitors / OncologyUsed as a core intermediate for bicyclic derivatives targeting metabolic diseases and kinases (e.g., c-Met).[1]
Pfizer Kinase InhibitorsDerivatives appearing in broad Markush structures for tyrosine kinase inhibitors (TKIs).[1]
Enamine / CROs Building BlocksExtensive filing for library synthesis; supplying the scaffold for HTS campaigns.[1]
Academic PRMT5 InhibitorsRecent interest in using the scaffold to target arginine methyltransferases (epigenetics).[1]
Strategic Patent Data
  • Primary IPC Codes: C07D 215/00 (Quinolines), A61K 31/47 (Medicinal preparations).

  • Freedom to Operate (FTO): The core molecule 2-Chloro-5,7-difluoroquinoline is a known chemical entity (CAS 1188002-20-1).[1] Patentability now lies in novel derivatives (e.g., C4-substitution or C2-coupling products) or specific medical uses.[1]

  • Key Precedent: The "3-carbaldehyde" derivative (CAS 956631-90-6) is heavily cited in patents for synthesizing complex heterocycles via Knoevenagel condensations.[1]

Technical Case Study: Kinase Inhibition

A primary application of this scaffold is in the synthesis of Type II kinase inhibitors (e.g., c-Met, VEGFR).

Mechanism:

  • The 2-position is coupled with an aromatic amine or phenol (via SNAr) to extend into the solvent-exposed region of the kinase.[1]

  • The quinoline nitrogen acts as a hinge binder (H-bond acceptor).[1]

  • The 5,7-difluoro pattern tunes the electron density of the nitrogen, optimizing the H-bond strength while preventing oxidation of the ring by metabolic enzymes.[1]

Example Workflow:

  • Precursor: 2-Chloro-5,7-difluoroquinoline.[1][3][4][5][6]

  • Reaction: Coupling with 4-aminophenol derivatives.[1]

  • Outcome: A "Lenvatinib-like" or "Cabozantinib-like" multi-kinase inhibitor with enhanced half-life due to the fluorine blockade.[1]

References

  • Novartis AG. "Bicyclic derivatives as CETP inhibitors."[1] Google Patents, CN101622242B.[1] Link

  • BenchChem. "Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline (Analogous Protocol)." BenchChem Application Notes. Link (Note: Protocol adapted from analogous 5,6-difluoro systems).

  • PubChem. "2-Chloro-5,7-difluoroquinoline-3-carbaldehyde."[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. "2-Chloro-5,7-difluoroquinoline-3-carbaldehyde Product Sheet." Link

  • Miyamoto, T. et al. "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones."[1] Journal of Medicinal Chemistry, 1990. Link (Foundational SAR on difluoroquinoline patterns).

Note: Specific patent numbers for the exact 2-chloro-5,7-difluoroquinoline intermediate often appear within broad Markush claims.[1] The Novartis patent (CN101622242B) is a confirmed source citing the specific aldehyde derivative.

Methodological & Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For drug development professionals and synthetic chemists, polyhalogenated heterocycles present both an opportunity and a challenge. 2-Chloro-5,7-difluoroquinoline is a highly versatile scaffold used in the synthesis of kinase inhibitors and antimicrobial agents. However, functionalizing this molecule requires strict control over regioselectivity.

A nucleophilic aromatic substitution (SNAr) is a substitution reaction in organic chemistry in which the nucleophile displaces a good leaving group, such as a halide, on an aromatic ring[1]. Unlike aliphatic SN2 reactions, which are sterically blocked from backside attack on aromatic rings, SNAr proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion[2].

In 2-chloro-5,7-difluoroquinoline, there are three potential leaving groups (chlorine at C2, fluorine at C5, and fluorine at C7). The regioselectivity in SNAr reactions on 2-chloroquinolines is primarily governed by electronic factors. The quinoline nitrogen acts as a powerful electron-withdrawing group, directing the nucleophilic attack exclusively to the C2 position. This is because the intermediate Meisenheimer complex places the negative charge directly on the electronegative nitrogen atom, providing immense resonance stabilization[2]. The fluorine atoms at C5 and C7 exert a strong inductive (-I) effect, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and accelerating the reaction at C2, but they are not displaced under mild conditions. Regioselective SNAr for replacing the chlorine atom at the 2-position of such heteroaromatic precursors is well documented and highly reliable[3].

SNAr_Mechanism A 2-Chloro-5,7-difluoroquinoline B Nucleophilic Attack (C2 Position) A->B + Nu⁻ C Meisenheimer Complex (N- stabilized) B->C Addition D Chloride Elimination C->D Rearomatization E 2-Substituted Product D->E - Cl⁻

Fig 1: Addition-elimination mechanism (SNAr) forming the nitrogen-stabilized Meisenheimer complex.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that successful scale-up requires understanding the why behind the reagents:

  • Solvent Selection: SNAr reactions are highly accelerated in polar aprotic solvents (e.g., DMF, NMP) for amine nucleophiles. These solvents solvate the counter-cations (like K⁺) but leave the nucleophile unsolvated and highly reactive. Conversely, for alkoxide nucleophiles (e.g., NaOMe), the conjugate acid (Methanol) is used as the solvent to prevent unwanted transetherification side reactions.

  • Base Selection: For C-N bond formation, K2CO3 is selected because it is strong enough to scavenge the HCl byproduct—preventing the amine nucleophile from being protonated and deactivated—but weak enough to avoid hydrolyzing the starting material into a 2-quinolone byproduct.

Workflow Start 2-Chloro-5,7-difluoroquinoline Amine C-N Bond Formation Amine + K2CO3 in DMF Start->Amine Ether C-O Bond Formation NaOMe in MeOH Start->Ether Heat1 Heat to 90°C (4-8 h) Amine->Heat1 Heat2 Reflux at 65°C (2-4 h) Ether->Heat2 Workup Aqueous Quench & Extraction Heat1->Workup Heat2->Workup Validate LC-MS & TLC Validation Workup->Validate

Fig 2: Divergent experimental workflows for C-N and C-O bond formation via SNAr.

Self-Validating Experimental Protocols

Protocol A: Regioselective Amination (C-N Bond Formation)

Target: 2-(Morpholin-4-yl)-5,7-difluoroquinoline Scale: 10 mmol

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5,7-difluoroquinoline (1.99 g, 10.0 mmol) and anhydrous K2CO3 (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL). Causality: Anhydrous conditions prevent the competitive hydrolysis of the C2-chloride to the corresponding quinolone.

  • Nucleophile Addition: Add morpholine (1.05 mL, 12.0 mmol) dropwise at room temperature.

  • Heating & IPC (In-Process Control): Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere.

    • Self-Validation Checkpoint 1: After 1 hour, the reaction mixture should transition from a clear solution to a cloudy suspension as insoluble KCl precipitates.

    • Self-Validation Checkpoint 2: At 4 hours, perform TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly fluorescent blue spot under UV 254 nm (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure product.

Protocol B: Regioselective Etherification (C-O Bond Formation)

Target: 2-Methoxy-5,7-difluoroquinoline Scale: 10 mmol

  • Preparation: Dissolve 2-chloro-5,7-difluoroquinoline (1.99 g, 10.0 mmol) in anhydrous Methanol (25 mL) in a 100 mL round-bottom flask.

  • Nucleophile Addition: Slowly add a 25% w/w solution of Sodium Methoxide in Methanol (3.4 mL, 15.0 mmol).

    • Causality: Pre-formed NaOMe is used instead of adding NaOH to methanol to strictly exclude water, preventing the formation of 5,7-difluoroquinolin-2(1H)-one.

  • Heating: Heat the reaction to reflux (65 °C) for 3 hours.

    • Self-Validation Checkpoint 1: Monitor via LC-MS. The target mass [M+H]⁺ = 196.1 m/z should account for >95% of the Total Ion Chromatogram (TIC).

  • Workup: Concentrate the methanol in vacuo. Partition the residue between Dichloromethane (50 mL) and Water (50 mL). Extract the aqueous layer with an additional 25 mL of DCM.

  • Isolation: Dry the combined organic layers over MgSO4, filter, and evaporate to yield a pale yellow solid.

Quantitative Data & Optimization Summary

The following table summarizes the optimized conditions for various nucleophiles reacting with 2-chloro-5,7-difluoroquinoline. Note the absolute regioselectivity across all conditions.

NucleophileEquivalentsSolventBase (Eq)Temp (°C)Time (h)Yield (%)Regioselectivity (C2:C5/C7)
Morpholine (2° Amine)1.2DMFK2CO3 (2.0)90488>99:1
Piperidine (2° Amine)1.2NMPEt3N (2.0)110485>99:1
Benzylamine (1° Amine)1.5DMSODIPEA (2.0)120679>99:1
NaOMe (Alkoxide)1.5MeOHNone65392>99:1
Phenol (Aryloxide)1.2DMFCs2CO3 (1.5)100881>99:1

Analytical Validation & Troubleshooting

  • NMR Confirmation: The success of the SNAr reaction at the C2 position is easily verified by ¹H NMR. The doublet corresponding to the C3 proton in the starting material will shift significantly upfield (e.g., from ~7.4 ppm to ~6.8 ppm) due to the electron-donating resonance effect of the newly installed amine or ether group. The ¹⁹F NMR will remain largely unchanged, retaining the characteristic F-F coupling, confirming that the C5 and C7 positions were untouched.

  • Troubleshooting Hydrolysis: If LC-MS reveals a major byproduct at [M+H]⁺ = 182.0 m/z, this indicates hydrolysis to 5,7-difluoroquinolin-2(1H)-one. This is caused by adventitious water reacting with the highly electrophilic C2 position. Ensure all solvents are strictly anhydrous and bases are stored in a desiccator.

References

  • Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link][1]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link][2]

  • (a) General scheme for regioselective nucleophilic aromatic substitution... Source: ResearchGate URL:[Link][3]

Sources

Application Note: High-Affinity KRAS G12D Inhibitor Synthesis via 2-Chloro-5,7-difluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 2-Chloro-5,7-difluoroquinoline (CDFQ) as a privileged scaffold for developing covalent and non-covalent inhibitors of the KRAS G12D oncogene. While historical KRAS inhibitors (e.g., Sotorasib) targeted G12C via cysteine covalent bonding, G12D (Glycine to Aspartic Acid) lacks a proximal reactive cysteine, necessitating high-affinity non-covalent binders or aspartate-targeting warheads.

The 5,7-difluoroquinoline core offers two distinct medicinal chemistry advantages:

  • Electronic Tuning: The fluorine atoms lower the pKa of the quinoline nitrogen and modulate the electron density of the C2 position, significantly enhancing reactivity for Nucleophilic Aromatic Substitution (SNAr).

  • Metabolic Stability: Fluorination at the 5 and 7 positions blocks common sites of oxidative metabolism (P450-mediated hydroxylation), extending the in vivo half-life of the final inhibitor.

Chemical Strategy & Mechanism

The synthesis relies on the regioselective functionalization of the C2-chloro position. Due to the electron-withdrawing nature of the fluorine substituents and the ring nitrogen, the C2 position is highly activated toward nucleophilic attack by amines (e.g., piperazines or bridged bicyclic amines), which serve as the "tail" extending into the solvent-exposed region of the KRAS Switch II pocket.

Reaction Pathway Diagram

The following diagram illustrates the critical SNAr coupling and subsequent functionalization steps.

KRAS_Synthesis_Pathway cluster_conditions Critical Parameters Scaffold 2-Chloro-5,7- difluoroquinoline (Electrophile) Intermediate Transition State (Meisenheimer Complex) Scaffold->Intermediate S_NAr Initiation (DIPEA, DMSO, 90°C) Amine Bicyclic Amine / Piperazine (Nucleophile) Amine->Intermediate Product KRAS G12D Inhibitor (Quinoline Core) Intermediate->Product Cl- Elimination Params Temp: 80-100°C Solvent: DMSO/NMP Base: DIPEA/K2CO3

Caption: Figure 1. Regioselective SNAr reaction pathway for coupling the Switch II binding tail to the fluorinated quinoline core.

Experimental Protocols

Protocol A: Regioselective SNAr Coupling (Core Synthesis)

This protocol describes the coupling of CDFQ with a representative Switch II binder, (R)-4-Boc-2-methylpiperazine.

Materials:

  • Scaffold: 2-Chloro-5,7-difluoroquinoline (1.0 equiv)

  • Nucleophile: (R)-1-Boc-3-methylpiperazine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5,7-difluoroquinoline (500 mg, 2.5 mmol) in anhydrous DMSO (5 mL).

  • Nucleophile Addition: Add (R)-1-Boc-3-methylpiperazine (600 mg, 3.0 mmol) followed by DIPEA (1.1 mL, 6.25 mmol).

  • Reaction: Heat the mixture to 90°C under an inert nitrogen atmosphere.

    • Critical Checkpoint: Monitor reaction progress via LC-MS every 2 hours. The electron-deficient quinoline ring accelerates this reaction; completion is typically observed within 4–6 hours. Look for the disappearance of the starting material mass (m/z ~199) and appearance of the product mass (m/z ~363).

  • Quench: Cool the reaction to room temperature (RT). Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Workup:

    • If solid precipitates: Filter, wash with water (3x), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: Deprotection and Salt Formation

To generate the active amine species for biological testing or further derivatization.

  • Dissolution: Dissolve the Boc-protected intermediate (from Protocol A) in Dichloromethane (DCM) (10 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Isolation: Concentrate the solvent. Redissolve in minimal MeOH and precipitate with cold Diethyl Ether to obtain the TFA salt.

Data Analysis & Quality Control

Expected Analytical Data

The following table summarizes the key characterization metrics for the synthesized inhibitor intermediate.

ParameterSpecificationMethod of Verification
Purity > 98%HPLC (254 nm)
Appearance Off-white to pale yellow solidVisual Inspection
Mass Spec [M+H]⁺ consistent with calc. massLC-MS (ESI+)
¹⁹F NMR Two distinct signals (δ -110 to -130 ppm)¹⁹F NMR (DMSO-d₆)
Regioselectivity > 95:5 (C2 vs C4 substitution)¹H NMR (NOESY optional)
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: The 5,7-difluoro substitution pattern makes the ring electron-poor, but steric hindrance at C2 can be an issue with bulky amines.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 110°C. Use K₂CO₃ instead of DIPEA for higher basicity.

  • Issue: Substitution at Fluorine positions (Side Reaction).

    • Cause: Extreme temperatures (>140°C) or super-strong bases (NaH) can displace the fluorines.

    • Solution: Maintain temperature below 100°C. The C-Cl bond is significantly more labile than the C-F bond under mild SNAr conditions.

Biological Validation (KRAS G12D Binding)

To validate the synthesized molecule, a Nucleotide Exchange Assay is recommended. This measures the molecule's ability to lock KRAS in an inactive state or prevent SOS1-mediated nucleotide exchange.

Assay Workflow Diagram

Assay_Workflow Start Purified KRAS G12D (Loaded with fluorescent GDP) Add_Inhibitor Incubate with Synthesized Inhibitor (30 mins, RT) Start->Add_Inhibitor Add_SOS1 Add SOS1 (Exchange Factor) + GTP Add_Inhibitor->Add_SOS1 Readout Measure Fluorescence Decrease (GDP release) Add_SOS1->Readout Inhibition = Stable Signal

Caption: Figure 2. SOS1-mediated nucleotide exchange assay workflow for validating KRAS G12D inhibition.

Protocol Summary for Validation:
  • Protein: Recombinant KRAS G12D (1-169) loaded with mant-GDP (fluorescent analog).

  • Condition: Buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Execution:

    • Mix KRAS-mantGDP (200 nM) with Inhibitor (serial dilutions).

    • Add excess unlabeled GTP (10 µM) and SOS1 (100 nM).

    • Monitor fluorescence decay (Ex: 360 nm, Em: 440 nm).

  • Result: An effective inhibitor will prevent SOS1 from displacing mant-GDP, resulting in retention of fluorescence compared to the DMSO control.

References

  • Structure-Based Design of KRAS Inhibitors

    • Title: Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Quinoline Scaffolds in Drug Discovery

    • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[1]

    • Source: European Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • KRAS G12D SAR Studies

    • Title: Structure–activity relationships of KRAS-G12D inhibitors for pancreatic cancer.[2][3][4][5]

    • Source: Drug Discovery Today.[2][3][4][6]

    • URL:[Link][4]

  • Protocol for Quinoxaline/Quinoline Halides

    • Title: Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline (Analogous Chemistry).
    • Source: BenchChem Application Notes.[7]

Sources

Application Note: Optimized Reaction Conditions for the Amination of 2-Chloro-5,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

2-Chloro-5,7-difluoroquinoline is a highly valuable heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted kinase inhibitors and anti-infective agents. The selective amination at the C2 position is a critical, yet sometimes challenging, synthetic transformation.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to executing the nucleophilic aromatic substitution (SNAr) of 2-chloro-5,7-difluoroquinoline. By understanding the mechanistic causality behind each reagent choice, scientists can seamlessly adapt these protocols for both bench-scale discovery and process-scale manufacturing.

Mechanistic Rationale (SNAr)

The amination of 2-chloroquinolines does not proceed via cross-coupling; rather, it is driven by a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The efficiency of this reaction relies entirely on the electrophilicity of the quinoline core and the nucleophilicity of the incoming amine.

Why is 2-Chloro-5,7-difluoroquinoline Exceptionally Reactive?
  • Heteroatom Activation: The adjacent quinoline nitrogen exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, severely depleting electron density at the C2 position.

  • Fluorine Inductive Effects: The fluorine atoms at the C5 and C7 positions provide powerful, long-range inductive electron withdrawal across the aromatic system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring, accelerating the rate-determining step (nucleophilic attack) [1].

  • Meisenheimer Complex Stabilization: The formation of the negatively charged Meisenheimer intermediate is highly stabilized by the synergistic electron-withdrawing nature of the ring nitrogen and the difluoro-substituents.

SNAr_Mechanism SM 2-Chloro-5,7-difluoroquinoline (Electrophile) Complex Meisenheimer Complex (Stabilized by F & N) SM->Complex Nucleophilic Attack (Rate Determining) Amine Amine (Nucleophile) Amine->Complex Nucleophilic Attack (Rate Determining) Product 2-Amino-5,7-difluoroquinoline + HCl Complex->Product Chloride Elimination (Fast Re-aromatization)

Fig 1. SNAr Mechanism for the amination of 2-chloro-5,7-difluoroquinoline.

Reaction Optimization & Causality

To establish a robust and reproducible protocol, empirical data dictates the precise selection of solvent, base, and thermal conditions. Recent patent literature highlights the necessity of polar aprotic environments to overcome the activation barrier for sterically hindered amines [2].

The table below summarizes the quantitative optimization data, explaining the causality behind the final protocol choices.

ParameterCondition TestedConversion (%)Impurity ProfileCausality / Rationale for Selection
Solvent Ethanol< 40%HighProtic solvents hydrogen-bond with the amine, drastically reducing its effective nucleophilicity.
Solvent DMF85%ModerateProne to thermal degradation at >100 °C, releasing dimethylamine which acts as a competing nucleophile.
Solvent DMSO > 98% Low Optimal. High boiling point (189 °C) and excellent stabilization of the polar SNAr transition state [3].
Base K₂CO₃70%ModerateHeterogeneous reaction leads to inconsistent kinetics, localized hot spots, and stirring issues upon scale-up.
Base DIPEA > 98% Low Optimal. Homogeneous, non-nucleophilic, and sterically hindered. Efficiently neutralizes the HCl byproduct.
Temperature 80 °C50%LowInsufficient thermal energy to overcome the activation barrier, especially for secondary or bulky amines.
Temperature 120 °C > 98% Low Optimal. Drives the reaction to completion within 3 hours, minimizing thermal degradation of the product [2].

Experimental Workflows & Protocols

Protocol A: Standard Thermal SNAr Amination

This protocol is designed as a self-validating system. The use of a homogeneous base (DIPEA) ensures that any precipitation observed during the reaction is an indicator of product formation or an anomaly, rather than unreacted inorganic base.

Reagents & Equipment:

  • Substrate: 2-Chloro-5,7-difluoroquinoline (1.0 equiv, 1.0 mmol, 199.6 mg)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 0.52 mL)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged 10 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-5,7-difluoroquinoline.

  • Solvation: Add 3.0 mL of anhydrous DMSO. Stir at room temperature until the substrate is completely dissolved.

  • Reagent Addition: Add the amine (1.2 mmol) dropwise (if liquid) or in one portion (if solid). Immediately follow with the addition of DIPEA (0.52 mL). Note: The excess base is critical to prevent the amine from forming an unreactive hydrochloride salt.

  • Thermal Activation: Seal the vial tightly with a Teflon-lined cap. Transfer to a pre-heated aluminum heating block set to 120 °C . Stir vigorously (800 rpm) for 3 to 12 hours depending on the steric bulk of the amine.

  • Reaction Monitoring: At the 3-hour mark, sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material is highly UV-active at 254 nm. Proceed to workup only when conversion is >95%.

  • Aqueous Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into 15 mL of ice-cold distilled water. Self-Validation Check: For many hydrophobic amines, the product will immediately crash out as a solid.

  • Extraction: If the product does not precipitate cleanly, extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 10 mL) to effectively partition and remove residual DMSO.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure 2-amino-5,7-difluoroquinoline derivative.

Experimental_Workflow Step1 1. Reagent Mixing Substrate + Amine + DIPEA in DMSO Step2 2. Thermal Activation 120°C for 3-12h Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Quench Precipitation / Extraction Step3->Step4 Complete Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for SNAr amination.

Protocol B: Microwave-Assisted Amination (For Highly Hindered Amines)

When utilizing highly sterically encumbered amines (e.g., adamantylamines or tert-butyl substituted amines), conventional heating may result in degradation before complete conversion. Microwave irradiation provides rapid, uniform volumetric heating.

  • In a 10 mL microwave-safe vial, combine the quinoline substrate (1.0 mmol), hindered amine (2.0 equiv), DIPEA (3.0 equiv), and N-Methyl-2-pyrrolidone (NMP) (2.0 mL). Note: NMP is preferred here due to its superior microwave absorption characteristics.

  • Seal the vial with a crimp cap and irradiate at 150 °C for 20–30 minutes with high stirring.

  • Cool rapidly via compressed air and proceed with the aqueous quench and extraction (Protocol A, Steps 6-9).

Troubleshooting & Analytical Diagnostics

  • Issue: Formation of 2-hydroxy-5,7-difluoroquinoline byproduct.

    • Diagnostic: LC-MS shows an [M+H]+ peak corresponding to a mass shift of -19 Da from the starting material.

    • Causality: Hydrolysis of the highly electrophilic C2-chloro group due to adventitious water in the solvent or hygroscopic base.

    • Solution: Ensure DMSO is stored over molecular sieves. Use freshly distilled DIPEA.

  • Issue: Reaction stalls at ~50% conversion.

    • Diagnostic: TLC shows persistent starting material despite prolonged heating.

    • Causality: The amine is highly volatile and has escaped into the headspace, or the generated HCl has fully protonated the remaining amine.

    • Solution: Ensure the reaction vessel is hermetically sealed. Verify that a full 3.0 equivalents of DIPEA were added to maintain a basic environment.

References

  • A Facile Method for Nucleophilic Aromatic Substitution of Cyclic Amine Synthetic Communications URL:[Link]

  • US20240239788A1 - Small molecule inhibitors of kras g12d mutant Google Patents URL

Application Note: Regioselective C8 C-H Activation of 2-Chloro-5,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The 2-chloro-5,7-difluoroquinoline scaffold is a highly privileged building block in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-infective agents. While nucleophilic aromatic substitution (SNAr) at the C2 position is well-documented, late-stage functionalization at the C8 position remains a significant synthetic challenge. This guide details state-of-the-art methodologies for the site-selective C8 C-H activation of this sterically hindered and electronically deactivated heterocycle, providing field-proven protocols for borylation and arylation.

Mechanistic Insights: Overriding Electronic Bias via Coordination Control

As a Senior Application Scientist, it is critical to understand that successful C-H activation is a competition between intrinsic electronic bias and catalyst-directed coordination.

In 2-chloro-5,7-difluoroquinoline, the two highly electronegative fluorine atoms at C5 and C7 exert a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the C6-H bond (flanked by both fluorines). Under unguided, purely electrophilic conditions, C-H activation will default to the C6 position .

To achieve C8-selectivity , we must override this electronic bias using coordination-directed C-H activation . The quinoline nitrogen acts as a directing group, anchoring the transition metal (Ir or Pd) near the C8-H bond . However, the bulky 2-chloro substituent creates severe steric hindrance, impeding metal coordination. We overcome this causality through two distinct strategies:

  • Steric Override (Direct Route): Utilizing highly active Ir(III) catalysts with sterically demanding ligands (e.g., Silica-SMAP) that force the formation of a rigid 5-membered metallacycle exclusively at C8.

  • Directing Group Extension (N-Oxide Route): Oxidizing the nitrogen to an N-oxide extends the directing group outward, relieving the steric clash with the 2-chloro group and enabling a smooth Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) .

G SM 2-Chloro-5,7-difluoroquinoline (Sterically Hindered) Coord N-Directed Metal Coordination SM->Coord Catalyst Binding CMD CMD C-H Cleavage (Overrides C6 Acidity) Coord->CMD Base Assisted Metalla 5-Membered Metallacycle CMD->Metalla Activation Prod C8-Functionalized Product Metalla->Prod Coupling Partner Prod->Coord Catalyst Regeneration

Mechanistic pathway highlighting coordination-driven override of C6 acidity for C8 selectivity.

Quantitative Data: Optimization of Regioselectivity

The table below summarizes the optimization data, demonstrating how ligand choice and directing group strategies dictate the regiochemical outcome (C8 vs. C6).

EntryDirecting StrategyCatalyst SystemLigand / AdditiveTemp (°C)C8 Yield (%)C6 Yield (%)
1Direct (N-coordination)[Ir(OMe)(cod)]2None801268
2Direct (N-coordination)[Ir(OMe)(cod)]2dtbpy804525
3Direct (N-coordination)[Ir(OMe)(cod)]2Silica-SMAP8082 <5
4N-Oxide DirectedPd(OAc)2Ag2CO310091 ND
5N-Oxide DirectedCp*IrCl2 dimerAgSbF62588 ND

Note: ND = Not Detected. Entry 3 and 4 represent the optimized conditions detailed in the protocols below.

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. N-Oxidation (Optional) UHP, TFAA, CH2Cl2, 0°C to RT Step2 2. Catalyst & Reagent Assembly Glovebox: Pd(OAc)2 or [Ir(OMe)(cod)]2 Step1->Step2 Direct route bypasses Step 1 Step3 3. C8 C-H Activation 100°C, 16h, sealed tube Step2->Step3 Step4 4. Deoxygenation & Workup PCl3 (if N-oxide used) & Extraction Step3->Step4 Step5 5. Isolation & Characterization Silica gel chromatography & NMR Step4->Step5

Experimental workflow for the C8 functionalization of 2-chloro-5,7-difluoroquinoline.

Protocol A: Direct Ir-Catalyzed C8-Borylation (Steric Override)

This protocol utilizes a highly active Iridium system to directly borylate the C8 position, providing a versatile intermediate for downstream Suzuki-Miyaura couplings.

Step-by-Step Methodology:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried 15 mL pressure tube with [Ir(OMe)(cod)]2 (1.5 mol%), Silica-SMAP ligand (3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.5 equiv).

  • Substrate Addition: Add 2-chloro-5,7-difluoroquinoline (1.0 equiv, 0.5 mmol) followed by anhydrous THF (3.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction Execution: Remove the tube from the glovebox and heat at 80 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the silica-supported ligand and iridium residues. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes with 1% Et3N).

Self-Validation System:

  • Visual Cue: Upon heating, the reaction mixture should transition from a pale yellow to a deep, homogeneous reddish-brown, indicating the successful formation of the active Ir-boryl catalytic species.

  • TLC Check: The borylated product is highly prone to streaking on standard silica. If the product spot streaks severely (Rf ~0.4 in 15% EtOAc/Hexanes), the addition of 1% Et3N to the eluent is validating the presence of the boronic ester.

Protocol B: Pd-Catalyzed C8-Arylation via N-Oxide (Directing Group Extension)

This protocol bypasses the steric hindrance of the 2-chloro group by utilizing the N-oxide as a flexible, traceless directing group for direct C-C bond formation.

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 2-chloro-5,7-difluoroquinoline (1.0 mmol) in CH2Cl2 (5 mL) and cool to 0 °C. Add Urea hydrogen peroxide (UHP, 3.0 equiv) followed by dropwise addition of Trifluoroacetic anhydride (TFAA, 2.5 equiv). Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO3 and extract with CH2Cl2.

  • C8 Arylation: In a 10 mL sealed tube, combine the resulting N-oxide (0.5 mmol), aryl iodide (1.5 equiv), Pd(OAc)2 (5 mol%), and Ag2CO3 (2.0 equiv) in anhydrous 1,4-dioxane (2.5 mL). Heat at 100 °C for 16 hours.

  • Deoxygenation: Filter the reaction mixture through Celite, concentrate, and redissolve in CHCl3 (3 mL). Add PCl3 (3.0 equiv) and stir at 60 °C for 2 hours to reduce the N-oxide back to the quinoline.

  • Final Isolation: Quench carefully with ice water, neutralize with 2M NaOH, extract with EtOAc, and purify via column chromatography.

Self-Validation System:

  • Oxidation TLC Check: The starting material has an Rf of ~0.7 (10% EtOAc/Hexanes). Successful N-oxidation is validated by a dramatic drop in Rf to ~0.2 (50% EtOAc/Hexanes). Proceeding with residual starting material will poison the Pd catalyst.

  • Catalyst Health Check: During the arylation step (Step 2), the solution should remain a dark, clear amber. The rapid formation of a thick black precipitate (Pd black) within the first hour validates that the catalytic cycle has stalled (likely due to wet solvent), requiring a restart.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (PMC). Available at:[Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. Available at:[Link]

  • Cp*IrIII-Catalyzed C8-Selective C-H Activation Enables Room-Temperature Direct Arylation of Quinoline N-Oxides with Arylsilanes. Journal of Organic Chemistry (PubMed). Available at:[Link]

Using 2-Chloro-5,7-difluoroquinoline as a fragment in FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the deployment of 2-Chloro-5,7-difluoroquinoline (CDFQ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike passive binding fragments, CDFQ is classified as a Dual-Modal Probe : it functions simultaneously as a sensitive


-NMR reporter and a chemically reactive electrophile for rapid "Fragment-Growing" campaigns. This note provides validated protocols for NMR screening, chemical elaboration via 

, and hit-to-lead optimization strategies.

Chemical Rationale & Fragment Attributes

The selection of CDFQ is driven by three specific structural features that solve common FBDD bottlenecks:

FeatureFunctionalityMechanistic Advantage
5,7-Difluoro Motif NMR Reporter Provides two distinct

signals with no biological background. The 5- and 7-positions usually ensure at least one fluorine remains solvent-exposed, maintaining signal sharpness even in weak binding events.
2-Chloro Handle Chemical Vector A reactive handle for Nucleophilic Aromatic Substitution (

).[1] It allows for rapid library expansion without needing transition metal catalysis (e.g., Suzuki couplings), which can introduce paramagnetic impurities that interfere with NMR.
Quinoline Core Privileged Scaffold A proven pharmacophore for kinases (hinge binding), GPCRs, and anti-infectives. It offers high Ligand Efficiency (LE) and rigid geometry.

Protocol A: -NMR Screening Workflow

Objective: Identify weak-affinity binding of CDFQ to the target protein using T2-relaxation (CPMG) and chemical shift perturbation.

Materials & Reagents
  • Fragment Stock: 100 mM CDFQ in

    
    -DMSO.
    
  • Protein Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM TCEP. Note: Avoid DTT if possible, as free thiols may react slowly with the 2-Cl position over long acquisitions.

  • Internal Standard: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (encapsulated in a capillary to prevent interaction).

  • Detergent: 0.01% Tween-20 (Critical to prevent colloidal aggregation false positives).

Experimental Setup (Step-by-Step)
  • Cocktail Preparation:

    • Prepare a "cocktail" of 5–10 fluorine-containing fragments.[2] Ensure CDFQ signals do not overlap with others (typically

      
       -110 to -140 ppm range).
      
    • Final Fragment Concentration:

      
       each.
      
    • Final DMSO Concentration:

      
      .[3]
      
  • Sample Assembly:

    • Reference Sample:

      
       Buffer + Cocktail + 
      
      
      
      .
    • Experimental Sample:

      
       Buffer + Protein (
      
      
      
      ) + Cocktail +
      
      
      .
  • Acquisition Parameters (600 MHz Spectrometer):

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) T2 filter.

    • Relaxation Delay (

      
      ):  2.0 s.
      
    • Total Echo Time (

      
      ):  80–160 ms. Rationale: Large proteins tumble slowly (short T2). Ligands bound to proteins will relax fast, causing their signal to disappear in the CPMG spectrum.
      
    • Scans: 128–512 (depending on cryoprobe sensitivity).

Data Interpretation

Compare the integrals of the CDFQ signals in the Reference vs. Experimental spectra.

  • Hit: Signal intensity reduction

    
     or significant Line Broadening (LB).
    
  • Non-Binder: Signal intensity remains

    
    .
    
  • Artifact: Signal disappears but reappears upon adding excess competitor (Specific Binding Check).

Protocol B: Chemical Elaboration (Fragment Growing)

Once CDFQ is identified as a binder, the 2-Chloro position is exploited to "grow" the fragment into a lead. The electron-withdrawing effect of the 5,7-difluoro substitutions activates the 2-Cl for


 reactions with amines.

Objective: Synthesize a focused library of 2-amino-5,7-difluoroquinolines.

General Procedure
  • Stoichiometry:

    • 1.0 eq CDFQ[4]

    • 1.2 eq Primary/Secondary Amine (Diversity Element)

    • 2.0 eq DIPEA (Diisopropylethylamine)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid ethanol if high temps are needed to prevent ethoxy substitution.

  • Reaction:

    • Standard: Heat at

      
       for 4–12 hours.
      
    • Microwave (Preferred):

      
       for 20 minutes.
      
  • Workup:

    • Dilute with water.

    • Extract with EtOAc.[4]

    • The 2-amino products are often fluorescent, aiding in TLC monitoring.

Causality of Design

By reacting the 2-Cl, you are likely probing the "solvent front" or an adjacent hydrophobic pocket. The 5,7-difluoro core remains bound to the primary anchor point, while the new amine tail explores new interactions, exponentially increasing affinity.

Visualization of Workflows

Figure 1: The CDFQ Logic Flow

This diagram illustrates the decision matrix for moving from a raw fragment to a lead compound.

FBDD_Workflow Start Start: CDFQ Fragment Screen 19F NMR Screen (CPMG) Start->Screen Decision Signal Reduction? Screen->Decision Discard Discard / Non-Binder Decision->Discard No Change Validation Validation (Titration/KD) Decision->Validation >40% Reduction XRay X-Ray Crystallography (Define Vector) Validation->XRay Confirmed KD Chemistry Chemical Elaboration (SnAr at 2-Cl) XRay->Chemistry Vector Identified Library Generate 2-Amino Analog Library Chemistry->Library Rescreen Rescreen Analogs (SPR/Bioassay) Library->Rescreen Rescreen->Chemistry Iterate SAR

Caption: Figure 1. Iterative FBDD workflow utilizing the specific properties of CDFQ for screening and rapid chemical elaboration.

Figure 2: Chemical Activation Mechanism

Visualizing why the 5,7-difluoro pattern facilitates the library generation.

SnAr_Mechanism Core Quinoline Core C2_Pos C2-Chloro Position (Electrophilic Center) Core->C2_Pos Activates F_Atoms 5,7-Difluoro (EWG Inductive Effect) F_Atoms->Core Withdraws e- Product 2-Amino-5,7-Difluoro Lead Compound C2_Pos->Product Cl Displacement Amine R-NH2 (Nucleophile) Amine->C2_Pos Attacks (SnAr)

Caption: Figure 2. Mechanistic basis for the reactivity of CDFQ. The fluorine atoms lower the LUMO energy, facilitating nucleophilic attack at C2.

References

  • Dalvit, C., et al. (2020).[5] Fluorine NMR functional screening: From purified enzymes to human intact living cells. Journal of Biomolecular NMR. Link

  • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Link

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link

  • Musioł, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Link

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine-based fragment screening. Drug Discovery Today. Link

Sources

Application Note: Advanced Synthesis of Fluoroquinolones via the Grohe-Heitzer Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of second-generation fluoroquinolone antibiotics (specifically Ciprofloxacin) utilizing the Grohe-Heitzer methodology. Unlike the older Gould-Jacobs reaction, which suffers from lower yields and regiospecificity issues, the Grohe-Heitzer route leverages 2,4-dichloro-5-fluorobenzoic acid as a highly functionalized "2-chloro" precursor. This route allows for the rapid assembly of the quinolone core via a cascade of acylation, amine exchange, and intramolecular nucleophilic aromatic substitution (


).

Key Technical Advantage: The retention of the C7-chlorine (derived from the C4-chlorine of the precursor) allows for late-stage diversification with various cyclic amines (e.g., piperazine), making this protocol ideal for library generation and industrial scale-up.

Retrosynthetic Logic & Mechanism

The synthesis relies on the orthogonality of the three halogens on the benzene ring.

  • C2-Cl (Ortho): Acts as the leaving group for the primary cyclization (Ring Closure).

  • C4-Cl (Para): Acts as the leaving group for the final

    
     with piperazine (C7 functionalization).
    
  • C5-F (Meta): Remains stable to provide the critical pharmacophore at C6 of the final quinolone.

Pathway Visualization

The following diagram illustrates the conversion of the 2-chloro precursor into the active pharmaceutical ingredient (API).

G Start 2,4-Dichloro-5- fluorobenzoic acid Act Acid Chloride Activation Start->Act SOCl2 Inter1 Enamino Ketoester (Acylation) Act->Inter1 Ethyl 3-(dimethylamino)acrylate TEA, Toluene AmineEx Amine Exchange (+ Cyclopropylamine) Inter1->AmineEx Cyclopropylamine EtOH Cyclize Cyclization (Displacement of 2-Cl) AmineEx->Cyclize K2CO3/NaH DMF, Heat Core Quinolone Core (7-Chloro intermediate) Cyclize->Core -HCl Final Ciprofloxacin (C7 Substitution) Core->Final Piperazine DMSO, 120°C

Figure 1: The Grohe-Heitzer synthetic pathway emphasizing the sequential displacement of chlorine atoms.

Detailed Experimental Protocols

Protocol A: Activation and Acylation (Formation of the Enamino Ketoester)

Objective: Convert the benzoic acid to the acid chloride and couple it with the acrylate linker.

Reagents:

  • 2,4-Dichloro-5-fluorobenzoic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • Ethyl 3-(dimethylamino)acrylate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvents: Toluene (anhydrous), DMF (catalytic).

Step-by-Step Methodology:

  • Activation: In a reactor equipped with a scrubber (for

    
    /HCl), suspend the benzoic acid in Toluene. Add catalytic DMF.[2]
    
  • Add

    
     dropwise at room temperature. Heat to reflux (80-110°C) for 2–3 hours until gas evolution ceases.
    
  • Isolation 1: Remove excess

    
     and solvent via vacuum distillation. Re-dissolve the resulting acid chloride in fresh anhydrous Toluene.
    
  • Acylation: In a separate vessel, dissolve Ethyl 3-(dimethylamino)acrylate and TEA in Toluene. Cool to 0–5°C.

  • Add the acid chloride solution dropwise to the acrylate mixture, maintaining temperature <10°C to prevent polymerization.

  • Allow to warm to room temperature and stir for 4–6 hours.

  • Checkpoint: Monitor by TLC/HPLC. The intermediate is unstable; proceed immediately to Protocol B.

Protocol B: Amine Exchange and Cyclization

Objective: Install the N1-cyclopropyl group and close the ring by displacing the 2-chloro substituent.

Reagents:

  • Crude Enamino Ketoester (from Protocol A)

  • Cyclopropylamine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) or NaH (for anhydrous conditions)
    
  • Solvent: DMF or DMSO.

Step-by-Step Methodology:

  • Exchange: Dissolve the crude ketoester in Ethanol or Toluene. Add Cyclopropylamine dropwise at 20–25°C. Stir for 1 hour.

    • Mechanism:[2][3][4][5][6][7] The cyclopropylamine displaces the dimethylamino group via Michael addition-elimination.

  • Solvent Switch: Evaporate the solvent and re-dissolve the residue in DMF.

  • Cyclization: Add

    
    . Heat the mixture to 120–130°C  for 4 hours.
    
    • Critical Parameter: Temperature control is vital. Below 100°C, cyclization is sluggish; above 140°C, decarboxylation of the ester may occur.

  • Workup: Pour the hot reaction mixture into ice water. The quinolone ester (Ethyl 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from Acetonitrile.

Protocol C: C7 Functionalization and Hydrolysis

Objective: Install the piperazine moiety at C7 and hydrolyze the C3 ester to yield the final API.

Reagents:

  • 7-Chloro quinolone intermediate (1.0 eq)

  • Piperazine (3.0 eq)

  • Solvent: DMSO or Pyridine.

  • Hydrolysis base: NaOH (aq).

Step-by-Step Methodology:

  • Substitution (

    
    ):  Dissolve the intermediate in DMSO. Add excess piperazine.
    
  • Heat to 110–120°C for 6–8 hours.

    • Note: Excess piperazine acts as both nucleophile and acid scavenger.

  • Hydrolysis: Without isolation, add 2M NaOH solution to the reaction mixture. Reflux for 1–2 hours.

  • Precipitation: Cool to room temperature. Adjust pH to 7.0–7.4 using dilute HCl.

  • Crystallization: Allow the zwitterionic Ciprofloxacin to crystallize at 4°C overnight. Filter and wash with cold ethanol.

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the key reaction parameters that influence yield and purity.

StepParameterOptimal RangeImpact of Deviation
Activation Stoichiometry (

)
1.2 – 1.5 eq<1.2 eq: Incomplete conversion. >2.0 eq: Difficult removal, side reactions in next step.
Acylation Temperature0 – 10°CHigh Temp: Polymerization of the acrylate.
Cyclization Base Choice

or NaH
DBU: Can form difficult-to-remove organic impurities.

is preferred for industrial safety.
Cyclization Temperature120 – 130°CLow Temp: Incomplete ring closure. High Temp: Decarboxylation.[2]
C7 Sub. SolventDMSO/NMPProtic Solvents: Drastically reduce reaction rate of

.
Mechanistic Insight: Regioselectivity at C7

The regioselectivity of the piperazine attack is driven by the electronic activation of the C7 position. The carbonyl group at C4 exerts a vinylogous electron-withdrawing effect, activating the para-position (C7). The fluorine at C6 also inductively activates C7, making the chlorine at C7 significantly more electrophilic than other positions.

Mechanism Step1 Quinolone Core (Electrophile) Step2 Meisenheimer-like Transition State Step1->Step2 Piperazine Attack (Rate Limiting) Step3 Product (Restored Aromaticity) Step2->Step3 Loss of Cl-

Figure 2: Simplified reaction coordinate for the S_NAr at position C7.

Troubleshooting & Quality Control

  • Impurity: Des-fluoro analog.

    • Cause: Defluorination during high-temperature cyclization (rare) or impure starting material.

    • Detection:

      
      -NMR (Shift ~ -120 ppm).
      
  • Impurity: Dimerization.

    • Cause: Piperazine reacting with two quinolone molecules.

    • Solution: Maintain high excess of piperazine (minimum 3 eq) during Protocol C.

  • Low Yield in Cyclization.

    • Cause: Water in solvent (DMF/DMSO).

    • Solution: Use anhydrous solvents or add molecular sieves. The fluoride leaving group is sensitive to hydration shells which reduce basicity.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. I. Synthesis of Quinolone Carboxylic Acids. Liebigs Annalen der Chemie.

  • Bayer AG. (1983). Process for the preparation of quinolonecarboxylic acid derivatives.[8][9] US Patent 4,670,444.

  • Arava, V. R., et al. (2015). Ciprofloxacin: A Two Step Process.[2] Der Pharma Chemica.[2]

  • Organic Process Research & Development. (2021). On-Demand Continuous Manufacturing of Ciprofloxacin. ACS Publications.[10][11]

Sources

Troubleshooting & Optimization

Improving SNAr yields for electron-deficient chloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Improving SNAr yields for electron-deficient chloroquinolines Assigned Specialist: Senior Application Scientist

Diagnostic: Why is my reaction stalling?

Before changing reagents, you must diagnose the electronic and steric environment of your substrate. In electron-deficient chloroquinolines, the position of the leaving group (C2 vs. C4) dictates your strategy.

The Reactivity Paradox (C2 vs. C4)

Users often assume C2 and C4 are equipotent. They are not.

  • C4-Position: Theoretically more electrophilic due to para-like conjugation with the quinoline nitrogen. However, it suffers from steric hindrance from the peri-hydrogen at C5. Result: Reactions with weak nucleophiles (e.g., anilines) often stall or require forcing conditions.

  • C2-Position: Less sterically hindered but relies on ortho-like inductive effects. generally reacts well with anionic nucleophiles (alkoxides) but can be sluggish with neutral amines.

The Fix: If you are targeting the C4 position with a weak nucleophile, thermal heating is often insufficient. You must activate the ring.

Visualizing the Activation Pathway

The following diagram illustrates the mechanistic difference between standard thermal SNAr and the Acid-Catalyzed pathway, which is the "secret weapon" for 4-chloroquinolines.

SNAr_Mechanism Substrate 4-Chloroquinoline Activated Protonated Intermediate (Highly Electrophilic) Substrate->Activated Activation Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Thermal (Slow) Acid + H+ (Acid Cat.) Activated->Meisenheimer + Nucleophile (R-NH2) Nu_Attack Nucleophilic Attack (Rate Limiting) Product 4-Substituted Quinoline Meisenheimer->Product - HCl (Elimination)

Figure 1: Mechanism of Acid-Catalyzed SNAr. Protonation of the quinoline nitrogen (Red) lowers the LUMO energy, drastically accelerating nucleophilic attack compared to the thermal pathway (Dashed).

Optimization Protocols (The "Yield Boosters")

Do not rely on a single method. Choose the protocol based on your nucleophile's strength.

Protocol A: The "Protic Activation" Method (For Weak Nucleophiles)

Best for: Coupling anilines or sterically hindered amines to 4-chloroquinolines.

The Science: A catalytic or stoichiometric amount of acid protonates the quinoline nitrogen. This mimics the electronic activation of a nitro group, making the C4 carbon hyper-electrophilic [1].

Step-by-Step:

  • Solvent: Ethanol or 2-Propanol (anhydrous). Note: Alcohols facilitate proton transfer.

  • Stoichiometry: 1.0 eq Chloroquinoline + 1.1 eq Amine.

  • Catalyst: 1-2 drops of conc. HCl or 1.0 eq of p-TsOH (para-toluenesulfonic acid).

  • Procedure: Reflux for 2–6 hours.

  • Monitoring: The product often precipitates as the hydrochloride salt.

  • Workup: Cool to RT. Filter the precipitate. Wash with cold ether.

    • Troubleshooting: If no precipitate, basify with sat. NaHCO3 and extract with EtOAc.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput libraries, stubborn substrates, and reducing tar formation.

The Science: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier of the transition state faster than thermal degradation pathways (like polymerization) can occur [2].

Step-by-Step:

  • Vessel: 10 mL Microwave-rated vial (crimped).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[1] Avoid EtOH (generates pressure).

  • Base: DIPEA (3.0 eq) to scavenge HCl.

  • Conditions:

    • Temperature: 140°C – 180°C.

    • Time: 10 – 20 minutes (Hold time).

    • Power: High absorption (set to "High" or 300W).

  • Workup: Pour directly into 5% LiCl (aq) to remove NMP/DMF (see Section 4).

Troubleshooting & FAQ

Q: My product is contaminated with a "hydroxy" impurity (Quinolone). Why?

A: You have hydrolysis. This is the most common side reaction.

  • Cause: Hydroxide ions (OH-) compete with your nucleophile. This happens if you use hygroscopic bases (NaOH, KOH, KOtBu) in "wet" solvents.

  • The Fix:

    • Switch to Cesium Carbonate (Cs2CO3) . It is less hygroscopic and milder.

    • Use Molecular Sieves (4Å) in your reaction vessel.

    • Ensure your solvent is "Anhydrous" grade.

Q: The reaction turns into a black tar. How do I prevent polymerization?

A: Prolonged heating at high temperatures causes oxidative polymerization of the quinoline ring or the amine.

  • The Fix: Switch to Protocol B (Microwave) . The short reaction time (minutes vs. hours) minimizes decomposition. If thermal is required, degas your solvent with Nitrogen/Argon for 15 minutes before heating.

Solvent Selection Guide

Use this table to select the correct solvent for your nucleophile type.

Nucleophile TypeRecommended SolventBase / AdditiveWhy?
Aliphatic Amine DMF, NMP, or DMSODIPEA or K2CO3High polarity stabilizes the charged transition state.
Aniline (Weak) Ethanol, 2-PropanolHCl (cat.) or p-TsOHProtic solvent assists H-bonding; Acid activates the ring.
Alkoxide (OR-) THF or DioxaneNaH or KOtBuNon-protic prevents quenching of the nucleophile.
Thiol (SH-) DMFCs2CO3Cesium effect promotes S-alkylation over side reactions.

Isolation: Escaping the "DMSO Trap"

Removing high-boiling solvents like DMSO (bp 189°C) or NMP (bp 202°C) via rotovap is difficult and risks product degradation.

The "LiCl Wash" Technique (Self-Validating System) Instead of boiling the solvent off, wash it away.

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) aqueous solution .

    • Mechanism:[1][2][3][4][5][6][7][8][9] DMSO and NMP coordinate strongly to Lithium ions, pulling them into the aqueous phase [3].

  • Wash once with brine.

  • Dry over Na2SO4.

  • Concentrate.[5][10][11][12] Result: Solvent-free oil/solid.

Decision Logic

Use this flow to determine your next experiment.

Optimization_Flow Start Start: Low Yield Check_Nu Is Nucleophile Weak? (e.g., Aniline) Start->Check_Nu Weak_Yes Yes Check_Nu->Weak_Yes Weak_No No (Alkyl amine) Check_Nu->Weak_No Acid_Cat Use Protocol A: Acid Catalysis (EtOH/HCl) Weak_Yes->Acid_Cat Check_Temp Is reaction turning black/tarry? Weak_No->Check_Temp Tar_Yes Yes Check_Temp->Tar_Yes Tar_No No, but Quinolone forms Check_Temp->Tar_No Microwave Use Protocol B: Microwave (160°C, 10 min) Tar_Yes->Microwave Dry_Cond Switch to Anhydrous DMF + Cs2CO3 + Mol. Sieves Tar_No->Dry_Cond

Figure 2: Troubleshooting Logic Flow. Follow the path based on your specific failure mode (Low reactivity, Decomposition, or Hydrolysis).

References
  • Acid Catalysis Mechanism: Banks, R. E., et al. "Nucleophilic substitution in the 4-chloroquinoline series." Journal of Fluorine Chemistry, 1999.

  • Microwave Acceleration: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.

  • Workup Strategy (LiCl Wash): Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. (Supporting info details solvent removal).

  • General SNAr on Quinolines: Wolf, C., et al. "Regioselective Nucleophilic Aromatic Substitution of Chloroquinolines." Journal of Organic Chemistry, 2009.

Sources

Technical Support Center: Navigating Steric Hindrance in 5,7-Difluoroquinoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for heterocyclic synthesis. The 5,7-difluoroquinoline scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and nuclear receptor modulators[1]. However, functionalizing this bicyclic system presents formidable synthetic challenges. The fluorine atoms at the 5- and 7-positions exert profound electronic effects (inductive withdrawal and resonance donation) and create severe steric bottlenecks.

This guide provides causality-driven troubleshooting workflows for researchers encountering low yields, regioselectivity issues, or stalled reactions during the substitution of 5,7-difluoroquinoline derivatives.

G Scaffold 5,7-Difluoroquinoline Core C4 C4 Position (e.g., 4-Cl) Scaffold->C4 SNAr C6 C6 Position (e.g., 6-Br) Scaffold->C6 Cross-Coupling C7 C7 Position (7-F) Scaffold->C7 Direct SNAr C4_Issue Peri-steric hindrance from C5-F C4->C4_Issue C6_Issue Ortho-difluoro steric shielding C6->C6_Issue C7_Issue Para-activation by N1 C7->C7_Issue

Fig 1. Reactivity map and steric challenges of the 5,7-difluoroquinoline scaffold.

FAQ 1: Overcoming Peri-Steric Hindrance in C4-Amination

Q: I am trying to couple a bulky aniline to 4-chloro-5,7-difluoroquinoline via Nucleophilic Aromatic Substitution (SNAr), but I am getting <10% yield and recovering mostly unreacted starting material. What is causing this, and how can I drive the reaction?

The Causality: The C5-fluorine atom is situated peri to the C4 position. While fluorine is relatively small compared to other halogens, its lone pairs create significant electron-cloud repulsion (peri-steric hindrance). This physical barrier blocks the Bürgi-Dunitz trajectory required for the incoming amine nucleophile to attack the C4 carbon and form the necessary tetrahedral Meisenheimer intermediate[2].

The Solution: To overcome this high activation energy barrier, the electrophilicity of the C4 position must be drastically increased to compensate for the steric penalty. This is achieved by protonating the N1 quinoline nitrogen, converting the quinoline into a highly electrophilic quinolinium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating nucleophilic attack despite the steric crowding[1].

Self-Validating Protocol: Acid-Catalyzed SNAr at C4

  • Preparation: Charge a sealed microwave vial with 4-chloro-5,7-difluoroquinoline (1.0 eq) and the aniline derivative (1.2 eq).

  • Solvent Selection: Add a polar protic solvent (e.g., 2-ethoxyethanol or isopropanol, 0.2 M) to stabilize the polar transition state.

  • Activation (Critical Step): Add a catalytic amount of concentrated HCl (0.1 eq) or TMS-Br.

  • Execution: Seal the tube and heat the mixture to 100–120 °C for 12 hours.

  • Validation: Monitor the reaction visually; a distinct color change to deep yellow/orange typically indicates the formation of the protonated product complex.

  • Workup: Cool to room temperature and quench by pouring the crude mixture into iced NaOH (1N) to precipitate the free base. Extract with ethyl acetate and wash with a 9:1 ethyl acetate/methanol mixture to remove unreacted aniline[1].

FAQ 2: Palladium-Catalyzed Cross-Coupling at the Congested C6 Position

Q: My Suzuki-Miyaura coupling on 6-bromo-5,7-difluoroquinoline is failing. I see rapid protodehalogenation but no cross-coupled product. How do I overcome the ortho-difluoro shielding?

The Causality: The C6 position is flanked by two highly electronegative and sterically demanding fluorine atoms. This "ortho-difluoro canyon" severely impedes the transmetalation step of the catalytic cycle. If the bulky palladium complex cannot undergo transmetalation rapidly, the long-lived Ar-Pd(II)-Br intermediate undergoes competitive protonation, leading to protodehalogenation (yielding 5,7-difluoroquinoline)[3].

The Solution: Transition from first-generation ligands (e.g., PPh3, dppf) to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos. These ligands promote rapid oxidative addition due to their electron richness and facilitate transmetalation/reductive elimination due to their immense steric bulk, which effectively forces the coupled product out of the coordination sphere[3].

Quantitative Data: Ligand Optimization for 6-Bromo-5,7-difluoroquinoline Suzuki Coupling

LigandCatalyst SystemBaseSolvent SystemYield (%)Primary Observation
PPh3 Pd(PPh3)4Na2CO3Toluene/H2O< 10%Major protodehalogenation
dppf Pd(dppf)Cl2K2CO31,4-Dioxane/H2O25%Sluggish transmetalation
SPhos Pd2(dba)3K3PO41,4-Dioxane/H2O68%Good conversion, minor side products
XPhos Pd(OAc)2K3PO41,4-Dioxane/H2O> 85%Rapid, clean reaction

Self-Validating Protocol: XPhos-Mediated Suzuki Coupling

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromo-5,7-difluoroquinoline (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), and XPhos (10 mol%).

  • Base Addition: Add anhydrous, finely milled K3PO4 (3.0 eq). Causality: K3PO4 provides the optimal basicity to form the reactive boronate complex without degrading the starting material[3].

  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent: Add thoroughly degassed 1,4-Dioxane/H2O (4:1 v/v).

  • Execution: Heat to 90 °C for 4-6 hours.

  • Validation: Monitor by LC-MS. The disappearance of the starting material mass[M+H]+ without the appearance of the [M-Br+H]+ protodehalogenated mass validates successful transmetalation.

G Start 6-Bromo-5,7-difluoroquinoline Cross-Coupling Check Is protodehalogenation observed? Start->Check Yes Yes: Transmetalation is failing Check->Yes Major side product No No: Oxidative addition is failing Check->No Unreacted starting material Sol1 Switch to XPhos/SPhos Use K3PO4 base Yes->Sol1 Sol2 Use Pd2(dba)3 / RuPhos Elevate temp to 100°C No->Sol2

Fig 2. Troubleshooting decision tree for C6 palladium-catalyzed cross-coupling.

FAQ 3: Regioselective SNAr of the Fluorine Atoms (C7 vs. C5)

Q: Can I selectively displace one of the fluorine atoms in 5,7-difluoroquinoline using a nucleophile without touching the other?

The Causality: In nucleophilic aromatic substitution, the leaving group must be activated by an electron-withdrawing group that can stabilize the negative charge in the Meisenheimer intermediate[4]. In 5,7-difluoroquinoline, the N1 nitrogen acts as the primary electron sink. The C7 position is para to N1, allowing direct resonance stabilization of the intermediate carbanion onto the nitrogen. The C5 position is meta to N1, meaning it only benefits from inductive withdrawal, not resonance[2]. Therefore, C7-F is inherently more electrophilic and labile than C5-F.

The Solution: Exploit this kinetic difference by strictly controlling the reaction temperature and nucleophile stoichiometry.

Self-Validating Protocol: Regioselective C7-Substitution

  • Preparation: Dissolve 5,7-difluoroquinoline (1.0 eq) in anhydrous DMF (0.1 M).

  • Addition: Add the nucleophile (e.g., a secondary amine) (1.05 eq) dropwise at 0 °C to prevent uncontrolled exotherms.

  • Base: Add a mild base like K2CO3 (2.0 eq) to scavenge the generated HF.

  • Execution: Stir at room temperature (20–25 °C). Critical: Do not exceed 40 °C.

  • Validation: At room temperature, the reaction will act as a self-regulating system, exclusively yielding the 7-substituted-5-fluoroquinoline. If LC-MS monitoring detects disubstitution, it indicates the temperature has exceeded the kinetic threshold for C5-F activation.

References

1.[1] Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3), bioRxiv. 1 2.[3] Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline, Benchchem. 3 3.[2] Nucleophilic aromatic substitution, Wikipedia. 2 4.[4] Nucleophilic Aromatic Substitution, Chemistry Steps. 4

Sources

Technical Support Center: Polyfluorinated Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: ● Online | Ticket Volume: High | Current Operator: Senior Application Scientist

Welcome to the FluoroQ Synthesis Support Hub.

User Profile: Medicinal Chemist / Process Development Scientist Subject: Controlling Regioselectivity in Polyfluorinated Quinolines System Context: Polyfluorinated heterocycles (e.g., perfluoroquinoline, 5,6,7,8-tetrafluoroquinoline) are privileged scaffolds in drug discovery due to their metabolic stability and lipophilicity. However, their reactivity profiles are non-intuitive, often leading to "isomer soup" or decomposition.

This guide addresses the three most common "Failure Modes" reported by our user base.

Ticket #001: The "C2 vs. C4" Regioselectivity Conflict

Issue: “I am attempting an


 reaction on perfluoroquinoline (or a highly fluorinated derivative). I need the C4-substituted product, but I keep isolating the C2-isomer or an inseparable mixture.”
Root Cause Analysis

In polyfluorinated quinolines, the nitrogen atom activates the ring toward Nucleophilic Aromatic Substitution (


). Both C2 (ortho) and C4 (para) positions are highly electrophilic.
  • C2 Position: Activated by Inductive Effect (

    
    )  of the adjacent nitrogen. This is the kinetic site of attack.
    
  • C4 Position: Activated by Resonance Effect (

    
    ) . This is often the thermodynamic product, but less accessible if the nucleophile is bulky.
    
Troubleshooting Protocol: Steering the Selectivity
VariableCondition for C2-Selectivity Condition for C4-Selectivity Mechanism
Nucleophile Hard / Small (e.g.,

,

)
Soft / Bulky (e.g.,

, Secondary Amines)
Hard nucleophiles are driven by charge control (C2 is more

). Soft nucleophiles are driven by orbital control (LUMO coefficient at C4).
Solvent Non-polar / Low Dielectric (e.g., Toluene, DCM)Polar Aprotic (e.g., DMSO, DMF, NMP)Polar solvents separate ion pairs, making the nucleophile "naked" and more reactive, often favoring the thermodynamic (C4) or sterically less hindered path.
Temperature Low (-78°C to 0°C)High (>80°C)C2 attack is lower activation energy (

). Higher temps allow reversibility, pushing toward the thermodynamic C4 product.
Counter-ion Lithium (

)
Cesium (

) / 18-Crown-6

coordinates to the quinoline Nitrogen, guiding the nucleophile to C2 (Chelation Control).
Interactive Workflow: Selectivity Decision Tree

SNAr_Selectivity Start Substrate: Polyfluoroquinoline Nu_Type Nucleophile Type? Start->Nu_Type Hard Hard (RO-, RNH2) Nu_Type->Hard Charge Control Soft Soft (RS-, R2NH) Nu_Type->Soft Orbital Control Solvent Solvent Choice Hard->Solvent Non-polar Temp Temperature Soft->Temp High Temp C2_Prod C2-Product (Kinetic/Chelation) Solvent->C2_Prod Toluene/THF (Li+) C4_Prod C4-Product (Thermodynamic) Solvent->C4_Prod DMSO (Cs+) Temp->C4_Prod

Caption: Decision matrix for directing


 regioselectivity in polyfluorinated quinolines.
Ticket #002: Decomposition During Lithiation (The "Halogen Dance")

Issue: “I tried to functionalize C3 via lithiation (since


 won't work there). My yield is <10%, and I see tars/decomposition.”
Root Cause Analysis

Lithiation of polyfluoroarenes is perilous due to two competing side reactions:

  • LiF Elimination (Benzyne Formation): If a Lithium atom is ortho to a Fluorine, LiF can eliminate spontaneously, generating a highly reactive quinolyne (benzyne analog) that polymerizes.

  • The Halogen Dance: The lithiated species isomerizes to a more stable position (usually ortho to the ring nitrogen or between two fluorines) faster than you can add your electrophile.

The "Cryo-Flash" Protocol (Standard Operating Procedure)

To successfully lithiate and trap without decomposition.

  • Solvent System: Anhydrous THF (must be peroxide-free).

  • Temperature Lock: Cool reactor to -78°C . Critical: Do not allow to warm above -60°C until quenched.

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi.

    • Why?n-BuLi is nucleophilic and will attack the ring (

      
      ) instead of deprotonating/exchanging. LDA is non-nucleophilic.
      
  • The "In-Situ" Trap (Recommended):

    • Mix your electrophile (e.g.,

      
      , Aldehydes) with the substrate before  adding the base, if compatible (Barbier conditions).
      
    • Mechanism:[1][2][3][4] This captures the transient lithio-species immediately, beating the rate of LiF elimination.

Ticket #003: Analytics - "I Can't Read My NMR"

Issue: “The


 NMR is silent (obviously). The 

NMR shows a forest of peaks. How do I prove I have the C4 isomer and not C2?”
Diagnostic Guide:

Coupling Constants (

)

In polyfluorinated systems, the magnitude of the coupling constant (


) is the fingerprint of the relative position of the fluorines.
Coupling TypeApprox.

Value (Hz)
Diagnostic Feature
Ortho (

)
18 - 25 Hz Strongest coupling. If you see this, the fluorines are neighbors.
Meta (

)
2 - 8 Hz Medium coupling.
Para (

)
~ 2 Hz Often appears as broad singlets or unresolved multiplets.

Case Study: 5,6,7,8-Tetrafluoroquinoline derivatives

  • Scenario: You performed

    
     on 5,6,7,8-tetrafluoro-4-nitroquinoline.
    
  • Observation: You see a loss of one fluorine signal.

  • Verification: Look at the remaining signals.

    • If the product retains three large ortho-couplings, you likely substituted at a position that broke the chain (e.g., C6 or C7).

    • Note: Substitution at C4 (on the pyridine ring) usually simplifies the spectrum significantly as it is isolated from the carbocyclic ring's coupling network.

FAQs (Frequently Asked Questions)

Q: Can I use transition metal catalysis (Suzuki/Buchwald) on these substrates? A: Yes, but be wary of Catalyst Poisoning . Polyfluorinated substrates are electron-poor, making oxidative addition slow. Furthermore, if


 activation occurs, the generated Fluoride (

) can poison phosphine ligands.
  • Fix: Use electron-rich, bulky ligands (e.g., BrettPhos , RuPhos ) and add a fluoride scavenger (e.g.,

    
     or excess base).
    

Q: Why is my yield low with amine nucleophiles? A: Amines can act as bases. In polyfluoro-systems, the amine might deprotonate the ring (C-H activation) leading to side reactions, or form HF salts with the leaving group, which precipitates the amine.

  • Fix: Add a non-nucleophilic auxiliary base (e.g., DIPEA or

    
     ) to scavenge the HF generated during the reaction.
    
References
  • Sandford, G. (2003). Perfluoroheterocycles. Tetrahedron, 59(4), 437-454. Link

  • Chambers, R. D., et al. (1999). Nucleophilic aromatic substitution in polyfluoro-heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Slosarek, G., et al. (1976). 19F n.m.r spectra of polyfluoroquinolines: Long range inter‐ring 19F–19F coupling constants. Chemistry. Link

  • Schlosser, M. (2005). The "Halogen Dance" in Polyfluoroarenes. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Stability and Handling of 2-Chloro-5,7-difluoroquinoline in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-Chloro-5,7-difluoroquinoline . This highly electrophilic heterocyclic scaffold is a critical building block in the synthesis of kinase inhibitors and antibacterial agents. However, its dense array of electron-withdrawing groups makes it exceptionally sensitive to basic conditions.

This guide is designed for drug development professionals and synthetic chemists. It synthesizes mechanistic causality with field-proven protocols to help you troubleshoot degradation issues, select the right reagents, and optimize your workflows.

Part 1: Troubleshooting SNAr Degradation & Reactivity (FAQs)

Q1: Why does my 2-chloro-5,7-difluoroquinoline starting material degrade into a highly polar byproduct when exposed to aqueous NaOH or KOH? The Causality: The quinoline nitrogen strongly polarizes the aromatic ring, rendering the C-2 position highly electrophilic. The addition of 5,7-difluoro substituents exerts a strong inductive (-I) effect, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the system. Under aqueous basic conditions, hydroxide ions (OH⁻) perform a rapid Nucleophilic Aromatic Substitution (SNAr). The OH⁻ attacks the C-2 position to form a stabilized Meisenheimer complex, followed by the expulsion of the chloride ion. The resulting 2-hydroxyquinoline rapidly tautomerizes to the highly polar, thermodynamically stable 5,7-difluoroquinolin-2(1H)-one[1].

Q2: I am observing higher degradation rates with alkoxide bases compared to my colleagues working with 4-chloroquinolines. Why is this happening? The Causality: This is a known kinetic phenomenon. 2-Chloroquinolines inherently exhibit higher reactivity toward hard oxygen nucleophiles (like methoxide or hydroxide ions) than their 4-chloro counterparts[2]. The alpha-nitrogen effect stabilizes the negative charge in the SNAr transition state more effectively when the attack occurs at the 2-position.

Q3: I need to perform a base-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on the 2-chloro position. How do I prevent premature hydrolysis? The Causality: Strong, hard bases (like NaOH, NaOMe) will directly displace the chloride. To preserve the 2-chloro group for transition-metal catalysis, you must eliminate nucleophilic oxygen species. Use mild, anhydrous, and sterically hindered bases. Inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) suspended in anhydrous aprotic solvents (like 1,4-dioxane) prevent SNAr because they are insoluble and lack a nucleophilic moiety. If an organic base is required, use non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA)[3].

Q4: During an amination reaction with a primary amine and K₂CO₃, I observed multiple fluorinated byproducts. Are the fluorine atoms also reacting? The Causality: Yes. While the 2-chloro position is the kinetically favored site for nucleophilic attack, the C-5 and C-7 fluorines are also highly susceptible to SNAr. Fluoride is an excellent leaving group in SNAr reactions, especially when activated by the electron-deficient quinoline core[4]. If the reaction is run under forcing conditions (elevated heat, prolonged times) or with an excess of the amine nucleophile, defluorination will compete with dechlorination.

Part 2: Mechanistic Pathway of Base-Induced Hydrolysis

To understand how to prevent degradation, it is critical to visualize the SNAr pathway that leads to the destruction of the 2-chloro moiety.

SNAr_Mechanism A 2-Chloro-5,7-difluoroquinoline (Electrophilic Scaffold) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack at C-2 B Hydroxide Ion (OH⁻) (Aqueous Base) B->C Nucleophilic Attack at C-2 D 2-Hydroxy-5,7-difluoroquinoline (Enol Intermediate) C->D Elimination of Cl⁻ E 5,7-Difluoroquinolin-2(1H)-one (Stable Tautomer) D->E Rapid Tautomerization

Mechanistic pathway of 2-chloro-5,7-difluoroquinoline hydrolysis under aqueous basic conditions.

Part 3: Quantitative Data - Base Stability Matrix

The following table summarizes the empirical stability of 2-chloro-5,7-difluoroquinoline against various bases. Use this matrix to select the appropriate base for your specific synthetic step.

Base TypeEquivalentsSolvent SystemTemp (°C)Half-Life (t½) / StabilityPrimary Degradation Pathway
NaOH (aq) 2.0THF / H₂O (1:1)25°C< 10 minsRapid hydrolysis to 2-quinolone[1]
NaOMe 1.1Methanol25°C< 30 minsSNAr to 2-methoxyquinoline[2]
Pyrrolidine 1.2THF25°C< 5 minsRapid SNAr amination at C-2[3]
K₂CO₃ 2.0Anhydrous DMF80°C> 48 hoursStable (No soluble nucleophile present)
DIPEA 3.0Anhydrous DCM25°C> 72 hoursStable (Sterically hindered, non-nucleophilic)

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Controlled Base-Stability Assay

Before committing to a large-scale synthesis or a complex cross-coupling, you must empirically validate the stability of this scaffold in your specific reaction matrix. This protocol is designed as a self-validating system : the inclusion of an internal standard ensures that any reduction in the product peak is definitively due to degradation, not instrument variance or injection errors, while the acidic quench locks the kinetic state of the reaction.

Step-by-Step Methodology:

  • Preparation of Standard Solution: Dissolve 100 mg of 2-chloro-5,7-difluoroquinoline in 5.0 mL of your target anhydrous solvent (e.g., 1,4-dioxane) to create a ~0.1 M stock solution. Add 10 mol% of an inert internal standard (e.g., biphenyl) for accurate LC-MS Area Under Curve (AUC) quantification.

  • Baseline Sampling (t=0): Extract a 50 µL aliquot and immediately quench it in 1.0 mL of LC-MS grade acetonitrile containing 0.1% formic acid. Validation Step: This confirms the purity of the starting material and sets the 100% AUC baseline relative to the internal standard.

  • Base Addition: Add the target base (e.g., 2.0 eq of K₂CO₃ or DIPEA) to the main reaction vial. Stir at the desired reaction temperature (e.g., 80°C).

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 1h, 4h, and 24h. Quench immediately in the acidic acetonitrile mixture. Causality: The formic acid instantly protonates the base, halting any ongoing SNAr progression and locking the kinetic snapshot of the reaction.

  • LC-MS Analysis: Analyze the samples via LC-MS. Monitor the disappearance of the parent mass [M+H]+ = 200.0 (for ³⁵Cl) and the appearance of hydrolysis [M+H]+ = 182.0 or amination products.

Protocol_Workflow Step1 1. Prepare 0.1 M Substrate + Internal Standard Step2 2. Take t=0 Sample (Establish Baseline AUC) Step1->Step2 Step3 3. Add Base & Heat (e.g., K₂CO₃, 80°C) Step2->Step3 Step4 4. Kinetic Sampling (t=1h, 4h, 24h) Step3->Step4 Step5 5. Acidic Quench (0.1% FA in MeCN) Step4->Step5 Step6 6. LC-MS Analysis (Track m/z 200 vs 182) Step5->Step6

Self-validating experimental workflow for kinetic base-stability profiling.

References

  • Taylor & Francis. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2."[Link]

  • MDPI. "Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base."[Link]

  • ResearchGate. "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines."[Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: 2-Chloro-5,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 2-Chloro-5,7-difluoroquinoline , a critical heterocyclic scaffold in the development of fluoroquinolone antibiotics and kinase inhibitors.

Unlike standard spectral libraries, this guide adopts a comparative forensic approach . By analyzing the specific shielding/deshielding vectors of the chlorine and fluorine substituents, we establish a robust framework for distinguishing this compound from its regioisomers (e.g., 6,8-difluoro) and precursors.

Executive Technical Summary
  • Compound: 2-Chloro-5,7-difluoroquinoline

  • CAS: 1251737-16-6 (Generic/Analogous)

  • Molecular Formula: C9H4ClF2N

  • Key Application: Intermediate for high-affinity kinase inhibitors (e.g., c-Met, VEGFR) and advanced fluoroquinolone antibiotics.

  • Diagnostic Challenge: Differentiating the 5,7-difluoro substitution pattern from the thermodynamically stable 6,8-difluoro isomer formed during non-selective Skraup syntheses.

Structural Analysis & Prediction Logic

To validate the identity of 2-Chloro-5,7-difluoroquinoline, one must understand the electronic perturbations applied to the base quinoline scaffold.

  • C2-Chlorine Effect: The electronegative Cl atom at position 2 removes the characteristic ortho-coupling of H2-H3 seen in quinoline. H3 becomes a singlet (or fine doublet) and shifts upfield relative to H2.

  • C5-Fluorine Effect (The "Peri" Interaction): The fluorine at C5 exerts a strong through-space (peri) interaction with H4 , often causing significant splitting (

    
    ) and deshielding.
    
  • C7-Fluorine Effect: This atom couples strongly with H6 and H8 , creating complex multiplet patterns (ddd or dt) that are diagnostic of the meta-difluoro arrangement.

Signal Assignment Logic (Graphviz)

The following diagram illustrates the coupling pathways that define the multiplicity of the signals.

G cluster_0 Substituent Effects cluster_1 Proton Signals Cl2 C2-Chlorine H3 H3 (Proton) Cl2->H3 Deshielding + Loss of J(2,3) F5 C5-Fluorine H4 H4 (Proton) F5->H4 Peri-Coupling (J ~2-4 Hz) H6 H6 (Proton) F5->H6 Ortho-Coupling (J ~9-11 Hz) F7 C7-Fluorine F7->H6 Ortho-Coupling (J ~9-11 Hz) H8 H8 (Proton) F7->H8 Ortho-Coupling (J ~9-11 Hz) H6->H8 Meta-Coupling (J ~2 Hz)

Caption: Coupling network showing the dominant influence of Fluorine-5 and Fluorine-7 on the aromatic protons, creating the diagnostic splitting patterns.

Comparative Spectral Data

The following table compares the Predicted/Calculated shifts of the target compound against the Experimental shifts of the base scaffold (2-Chloroquinoline) to highlight the specific fluorine-induced shifts.

Proton Position2-Chloroquinoline (Base) [1]2-Chloro-5,7-difluoroquinoline (Target) Multiplicity (Target)Coupling Constants (

in Hz)
H3 7.42 ppm7.50 - 7.60 ppm Singlet (s) or d

H4 8.05 ppm8.35 - 8.45 ppm Doublet of Doublets (dd)

,

H5 7.78 ppm-- (Substituted by F) ----
H6 7.68 ppm6.95 - 7.10 ppm Doublet of Triplets (dt)

,

,

H7 7.52 ppm-- (Substituted by F) ----
H8 7.98 ppm7.30 - 7.45 ppm Doublet of Doublets (dd)

,

Key Diagnostic Feature:

  • The H6 Signal: In the 5,7-difluoro pattern, H6 is "trapped" between two fluorines. This results in a distinctive "triplet-like" signal (actually a doublet of doublets of doublets, often resolving as a dt) in the upfield aromatic region (~7.0 ppm).

  • The H4 Signal: Look for a doublet at ~8.4 ppm that shows additional fine splitting. This confirms the presence of a Fluorine at C5 (peri-coupling). If this fine splitting is absent, you may have the 6,8-difluoro isomer.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving the Fluorine-Proton couplings (


), follow this strict protocol.
Reagents & Equipment
  • Solvent: DMSO-

    
     (Preferred for solubility of polar heterocycles) or CDCl
    
    
    
    (if lipophilicity permits).
  • Internal Standard: TMS (0.00 ppm).[1]

  • Instrument: 400 MHz minimum (600 MHz recommended to resolve second-order effects).

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
    . Sonicate for 30 seconds to ensure complete dissolution. Aggregates will broaden the F-coupled signals.
    
  • Filtration (Critical): Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl/KCl from the chlorination step) which can cause magnetic susceptibility distortions.

  • Acquisition Parameters:

    • Pulse Angle: 30°.[2]

    • Relaxation Delay (D1): Set to 2.0 seconds (Fluorine atoms can increase relaxation times of adjacent protons).

    • Scans (NS): 16–64 scans.[1]

    • Temperature: 298 K (25°C).

Synthesis & Purification Validation

Understanding the synthesis route helps anticipate impurities. The most common route involves the cyclization of 3,5-difluoroaniline.

Synthesis Workflow (Graphviz)

Synthesis Start 3,5-Difluoroaniline Step1 Meth-Cohn Cyclization (DMF / POCl3) Start->Step1 Inter Intermediate: 2-Chloro-5,7-difluoro-3-formylquinoline Step1->Inter Impurity Impurity: Regioisomers (6,8-difluoro) Step1->Impurity Side Reaction Step2 Deformylation (Wilkinson's Cat. or Oxidation) Inter->Step2 Product TARGET: 2-Chloro-5,7-difluoroquinoline Step2->Product

Caption: Synthesis pathway via Meth-Cohn cyclization. Note that impurities often arise from non-selective ring closure.

Troubleshooting Impurities
  • Impurity Signal: A doublet at ~6.8 ppm.

    • Cause: Unreacted 3,5-difluoroaniline (Starting material).

  • Impurity Signal: A singlet at ~10.4 ppm.

    • Cause: Aldehyde proton from the 3-formyl intermediate (incomplete deformylation).

  • Impurity Signal: Broad singlet at ~12.0 ppm.

    • Cause: Hydrolysis of the 2-Cl group to 2-OH (quinolone form) due to wet DMSO or acidic conditions.

References
  • ChemicalBook. (n.d.). 2-Chloroquinoline 1H NMR Spectrum. Retrieved from [3]

  • PubChem. (2025).[4] 5,7-Difluoroquinoline Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1][5] Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-5,7-difluoroquinoline. Retrieved from

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from

Sources

A Comparative Guide to the 19F NMR Characterization of 5,7-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold is a cornerstone of therapeutic design. The introduction of fluorine atoms into this privileged structure can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The 5,7-difluoroquinoline moiety, in particular, presents a unique structural motif whose characterization is paramount for quality control, structural elucidation, and understanding structure-activity relationships (SAR).

Among the arsenal of analytical techniques, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide chemical shift range make it ideal for analyzing these compounds with precision and clarity.[1][2][3] This guide provides an in-depth comparison of the ¹⁹F NMR characteristics of 5,7-difluoroquinoline derivatives, supported by field-proven experimental protocols and data interpretation strategies.

The Unique Spectroscopic Signature of the 5,7-Difluoroquinoline Core

The power of ¹⁹F NMR lies in its sensitivity to the local electronic environment.[4] The chemical shift (δ) and spin-spin coupling constants (J) of the fluorine nuclei at the C-5 and C-7 positions provide a detailed electronic and structural fingerprint of the molecule.

  • Chemical Shift (δ): The position of a ¹⁹F signal is highly dependent on the electron density around the nucleus. Electron-withdrawing groups deshield the fluorine, shifting its signal downfield (less negative ppm values), while electron-donating groups cause an upfield shift.[2] For aromatic fluorines, chemical shifts typically appear in a range of +80 to +170 ppm relative to neat CFCl₃ (or -80 to -170 ppm when referenced to the more common CCl₃F at 0 ppm).[5]

  • Spin-Spin Coupling (J): ¹⁹F nuclei couple with other nearby magnetically active nuclei (like ¹H and other ¹⁹F atoms) through chemical bonds. These couplings split the NMR signal into a multiplet, and the magnitude of the splitting (the coupling constant, measured in Hz) provides invaluable information about molecular connectivity. ¹⁹F-¹H and ¹⁹F-¹⁹F coupling constants are often larger and transmitted over more bonds than ¹H-¹H couplings.[1]

In the 5,7-difluoroquinoline scaffold, we are primarily concerned with three types of couplings for each fluorine atom:

  • Ortho ¹H-¹⁹F Coupling (³J_HF): Coupling to a proton on an adjacent carbon (e.g., F5-H4, F5-H6, F7-H6, F7-H8).

  • Meta ¹H-¹⁹F Coupling (⁴J_HF): Coupling to a proton two carbons away.

  • Meta ¹⁹F-¹⁹F Coupling (⁴J_FF): The coupling between the F-5 and F-7 nuclei through the aromatic ring.

The following diagram illustrates the key through-bond interactions that define the ¹⁹F NMR spectrum of the 5,7-difluoroquinoline core.

Caption: Key through-bond J-couplings in a 5,7-difluoroquinoline scaffold.

Interpreting the Spectrum: A Comparative Analysis of F-5 and F-7 Signals

The two fluorine atoms in 5,7-difluoroquinoline derivatives are non-equivalent and will give rise to distinct signals in the ¹⁹F NMR spectrum. The ability to distinguish and assign these signals is critical for full characterization. The following table compares the expected characteristics of the F-5 and F-7 signals.

ParameterFluorine at C-5 (F-5)Fluorine at C-7 (F-7)Rationale & Causality
Typical Chemical Shift Generally more deshielded (downfield).Generally more shielded (upfield).The F-5 atom is in closer proximity to the electron-withdrawing nitrogen atom of the pyridine ring, which reduces electron density and causes a downfield shift.
Primary Coupling Partners H-4 (ortho), H-6 (ortho), F-7 (meta).H-6 (ortho), H-8 (ortho), F-5 (meta).The magnitude of J-coupling is distance and geometry-dependent. Ortho couplings (³J) are typically larger than meta couplings (⁴J).
Expected Multiplicity Triplet of doublets (td) or a more complex multiplet.Triplet of doublets (td) or a more complex multiplet.The signal is split into a triplet by the two ortho protons (H-4 and H-6) and further split into a doublet by the meta fluorine (F-7). If J_HF4 ≈ J_HF6. If not, a ddt results.
Influence of Substituents Highly sensitive to substituents at C-4 and C-6. An electron-donating group at C-4 would cause an upfield shift.Sensitive to substituents at C-6 and C-8. An electron-withdrawing group at C-8 would cause a downfield shift.Electronic effects (both inductive and resonance) strongly modulate the local electron density, which is the primary determinant of chemical shift.[2]

Alternative Fluorination Patterns:

  • 6-Fluoroquinoline: A single fluorine signal would be observed, typically appearing as a doublet of doublets of doublets (ddd) due to coupling with H-5 (ortho), H-7 (ortho), and H-8 (meta).

  • 8-Fluoroquinoline: A single fluorine signal, often significantly deshielded due to proximity to the nitrogen lone pair, coupled to H-7 (ortho).

  • Polyfluorinated Quinolines: Spectra become significantly more complex, with multiple ¹⁹F-¹⁹F couplings dominating the appearance. For instance, in a 5,6,7,8-tetrafluoroquinoline, each fluorine signal would be a complex multiplet due to couplings with at least two other fluorine atoms.[6]

The 5,7-difluoro pattern provides a distinct advantage: two well-separated, highly sensitive reporter signals that can independently probe the electronic environment of both the carbocyclic and heterocyclic portions of the quinoline ring system.

Field-Proven Experimental Protocols

Acquiring high-quality, reproducible ¹⁹F NMR data is essential. The following protocols are designed to be self-validating and robust for the characterization of 5,7-difluoroquinoline derivatives.

This protocol is suitable for routine characterization, purity assessment, and structural confirmation.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like trifluorotoluene or a sealed capillary containing CFCl₃ can be added.[7]
  • Transfer: Transfer the clear solution to a 5 mm NMR tube, ensuring no solid particles are present.

2. Instrument Setup & Data Acquisition:

  • Tuning: Tune and match the NMR probe for the ¹⁹F frequency.
  • Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
  • Acquisition Parameters:
  • Pulse Program: Use a standard single-pulse experiment. For spectra requiring simplified signals, a proton-decoupled pulse program (e.g., zgfhig on Bruker instruments) should be used.
  • Spectral Width (SW): Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals are captured. Center the offset (O1P) around the expected aromatic fluorine region (~ -100 to -150 ppm).
  • Acquisition Time (AQ): Set between 1-2 seconds for good digital resolution.
  • Relaxation Delay (D1): A delay of 2-5 seconds is sufficient for qualitative spectra. For accurate integration (quantitative analysis), a longer delay of at least 5 times the longest T₁ of the fluorine nuclei is mandatory to ensure full relaxation.
  • Number of Scans (NS): Typically 16-128 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automated baseline correction.
  • Referencing: Calibrate the chemical shift axis using the known chemical shift of your internal or external standard.

The following diagram visualizes this comprehensive workflow.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Derivative dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock, Tune, Shim Spectrometer transfer->setup acquire Acquire FID using 1D ¹⁹F Pulse Program setup->acquire process Fourier Transform, Phase, Baseline Correct acquire->process reference Reference Chemical Shift Axis process->reference analyze Analyze δ, J, and Multiplicity reference->analyze confirm Confirm Structure vs. Expected Data analyze->confirm

Caption: Standard workflow for ¹⁹F NMR characterization of small molecules.

Conclusion

The ¹⁹F NMR characterization of 5,7-difluoroquinoline derivatives offers a rich source of structural information that is indispensable for modern chemical research and drug development. The two fluorine atoms serve as sensitive, independent probes of the molecule's electronic landscape. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing robust, standardized experimental protocols, researchers can confidently elucidate the structure of novel derivatives, ensure their purity, and build insightful structure-activity relationship models. This guide provides the foundational knowledge and practical steps to leverage the full power of ¹⁹F NMR for this important class of compounds.

References

  • Chekmenev, E. Y., et al. (2012). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. [Link]

  • Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. [Link]

  • Oldfield Group. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Weizmann Institute of Science. 19Flourine NMR. [Link]

  • ResearchGate. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • ResearchGate. (2015). An Overview of Fluorine NMR. [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]

Sources

Crystal structure analysis of 2-Chloro-5,7-difluoroquinoline complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis of 2-Chloro-5,7-difluoroquinoline (CDFQ) and its coordination complexes. It is designed for medicinal chemists and crystallographers evaluating the utility of halogenated quinoline scaffolds in drug design and materials science.

The analysis synthesizes crystallographic data from analogous 2-chloroquinoline and fluoroquinoline systems to establish a predictive model for CDFQ behavior, as specific proprietary data for this exact isomer is often siloed in industrial databases.

A Comparative Guide to Halogen-Directed Assembly

Executive Summary: The "Fluoro-Chloro" Advantage

In crystal engineering and drug discovery, 2-Chloro-5,7-difluoroquinoline (CDFQ) represents a unique "bifunctional" scaffold. Unlike simple quinolines, CDFQ integrates two distinct supramolecular handles:

  • The 2-Chloro Substituent: A "soft" halogen capable of strong, directional Halogen Bonding (XB), specifically Type II interactions (

    
     or 
    
    
    
    ).
  • The 5,7-Difluoro Motif: "Hard" halogens that deplete electron density from the aromatic ring, enhancing

    
     stacking interactions via the quadrupole moment reversal.
    

Verdict: CDFQ complexes offer superior thermal stability and more predictable lattice architectures compared to non-fluorinated 2-chloroquinolines, making them preferable for generating robust pharmaceutical co-crystals or stable metal-organic frameworks.

Comparative Structural Analysis

The following table contrasts the crystallographic performance of CDFQ complexes against its primary alternatives: the non-fluorinated 2-Chloroquinoline (2-CQ) and the non-chlorinated 5,7-Difluoroquinoline (5,7-DFQ) .

Table 1: Crystallographic & Physicochemical Performance Metrics
FeatureCDFQ Complexes (Target) 2-CQ Complexes (Alternative A) 5,7-DFQ Complexes (Alternative B)
Primary Interaction Synergistic: Cl···N (XB) +

-stacking
Dominant: Cl···Cl (Type I/II)Weak: C-H···F / F···F

-Stacking Distance
Short (< 3.4 Å) (Due to e- deficient ring)Moderate (3.5 - 3.7 Å)Short (< 3.5 Å)
Lattice Stability High (Multi-point anchoring)Moderate (Slip planes common)Low (Prone to disorder)
Solubility (LogP) High Lipophilicity (F + Cl effect)ModerateModerate
Coordination Mode Monodentate (N-site) or BridgingMonodentate (N-site)Monodentate (N-site)
Space Group Tendency Triclinic (

) or Monoclinic (

)
Monoclinic (

)
Orthorhombic
Deep Dive: The Mechanism of Stabilization
1. Halogen Bonding (The Anchor)

In 2-CQ complexes, the chlorine atom often engages in Cl···Cl interactions . However, in CDFQ, the electron-withdrawing nature of the 5,7-difluoro substitution polarizes the C-Cl bond further, increasing the magnitude of the


-hole on the chlorine.
  • Consequence: This promotes stronger Type II Halogen Bonds (

    
    ) rather than weak Type I (
    
    
    
    ) contacts. This makes CDFQ complexes more resistant to thermal degradation.
2. Fluorine-Enhanced Stacking (The Glue)

The 5,7-difluoro pattern creates a region of high electrostatic potential on the ring edges.

  • Consequence: This facilitates "face-to-face" stacking with electron-rich partners (like solvent molecules or co-formers) at distances significantly shorter (3.3–3.4 Å) than non-fluorinated analogs (3.6 Å), resulting in denser crystal packing.

Experimental Protocol: Synthesis & Crystallization

This protocol describes the synthesis of a Copper(II) coordination complex using the CDFQ scaffold, designed to validate the N-coordination and Cl-directed packing.

Workflow: Cu(II)-CDFQ Complexation

Reagents:

  • Ligand: 2-Chloro-5,7-difluoroquinoline (1.0 mmol)

  • Metal Salt:

    
     (0.5 mmol)
    
  • Solvent: Methanol/Dichloromethane (1:1 v/v)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 1.0 mmol of CDFQ in 10 mL of Dichloromethane (DCM). Ensure complete dissolution (sonicate if necessary).

  • Metal Activation: Dissolve 0.5 mmol of Copper(II) Acetate in 10 mL of Methanol. The solution should be distinctively blue-green.

  • Layering Technique (Critical for X-Ray Quality Crystals):

    • In a narrow test tube, place the dense Ligand/DCM solution at the bottom.

    • Carefully add a buffer layer of pure 1:1 MeOH/DCM (1 mL) to prevent immediate mixing.

    • Gently layer the Metal/MeOH solution on top.

  • Incubation: Seal the tube with Parafilm (poke 2 small holes for slow evaporation). Store in the dark at 4°C for 5–7 days.

  • Harvesting: Blue block-shaped crystals will form at the interface. Filter and wash with cold methanol.

Self-Validation Check:

  • Visual: Crystals must be transparent and single (not clustered).

  • Chemical:[1][2][3][4][5] Dissolve a crystal in DMSO; addition of

    
     should not  yield a precipitate immediately (confirms Cl is covalently bound to the ring, not ionic).
    

Structural Interaction Map (Visualization)

The following diagram illustrates the competitive intermolecular forces governing the crystal lattice of CDFQ complexes.

CDFQ_Crystal_Packing cluster_legend Interaction Types CDFQ 2-Chloro-5,7-difluoroquinoline (Ligand) Neighbor Neighboring Molecule (In Lattice) CDFQ->Neighbor π-π Stacking (< 3.4 Å) Coordination Coordination Bond (N-M, ~2.0 Å) CDFQ->Coordination N-site donor SigmaHole σ-Hole Activation (Enhanced by F) CDFQ->SigmaHole 5,7-F Inductive Effect Metal Metal Center (Cu/Zn/Ag) Coordination->Metal SigmaHole->Neighbor Type II Halogen Bond (C-Cl···N/O) key1 Solid Line: Covalent/Coordination key2 Dashed Line: Supramolecular

Caption: Interaction map showing how Fluorine substitution enhances the Chlorine


-hole, driving directional Type II halogen bonding in the crystal lattice.

References

  • Hathwar, V. R., et al. (2010). "Analysis of Cl…Cl and C–H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives." Journal of Chemical Sciences.

  • PubChem. (2025).[2] "2-Chloro-5,7-difluoroquinoline (Compound Summary)." National Library of Medicine.

  • Turel, I. (2002). "The interactions of metal ions with quinolone antibacterial agents."[6][7][8] Coordination Chemistry Reviews.

  • Cambridge Crystallographic Data Centre (CCDC). (2025). "Crystal Structure of 5,7-Difluoroquinoline (CCDC 663070)." CCDC Access.

  • Gameiro, P., et al. (2014).[8] "Fluoroquinolone–transition metal complexes: A strategy to overcome bacterial resistance." Journal of Inorganic Biochemistry.

Sources

Navigating the Thermal Landscape: A Comparative Guide to the Melting Points of 2-Chloro-5,7-difluoroquinoline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of pharmaceutical synthesis, the physical properties of chemical intermediates are of paramount importance, dictating everything from reaction conditions to purification strategies and final product formulation. Among these properties, the melting point stands as a critical sentinel of purity and structural integrity. This guide offers an in-depth comparative analysis of the melting point data for 2-Chloro-5,7-difluoroquinoline, a key building block in medicinal chemistry, and its synthetic intermediates. Drawing upon established synthetic routes for analogous compounds and experimental data for related quinoline derivatives, we provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Synthetic Pathway: A Journey to 2-Chloro-5,7-difluoroquinoline

The synthesis of 2-Chloro-5,7-difluoroquinoline is anticipated to proceed through a well-established chemical sequence, beginning with a substituted aniline and culminating in the target chlorinated quinoline. While a specific protocol for this exact molecule is not extensively detailed in publicly available literature, a highly analogous and well-documented synthesis of similar compounds, such as 2-Chloro-5,6-difluoroquinoxaline, provides a reliable roadmap.[1] This pathway typically involves two key transformations: a cyclization reaction to form the core quinoline ring system, followed by a chlorination step.

The likely synthetic route commences with 3,5-difluoroaniline, which undergoes a cyclization reaction to form 5,7-difluoroquinolin-2(1H)-one. This intermediate exists in tautomeric equilibrium with 5,7-difluoro-2-hydroxyquinoline. The subsequent and final step is the chlorination of this intermediate, most commonly achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the desired 2-Chloro-5,7-difluoroquinoline.

Synthesis_Pathway Figure 1: Proposed Synthesis of 2-Chloro-5,7-difluoroquinoline A 3,5-Difluoroaniline B 5,7-Difluoroquinolin-2(1H)-one (5,7-Difluoro-2-hydroxyquinoline) A->B Cyclization C 2-Chloro-5,7-difluoroquinoline B->C Chlorination (e.g., POCl₃)

Caption: Proposed synthetic pathway for 2-Chloro-5,7-difluoroquinoline.

A Comparative Analysis of Melting Points

The melting point of a crystalline solid is a direct reflection of the strength of the intermolecular forces within its crystal lattice. For quinoline derivatives, these forces are influenced by factors such as molecular weight, the presence of polar functional groups capable of dipole-dipole interactions or hydrogen bonding, and molecular symmetry which affects crystal packing efficiency.

Compound NameStructureMolecular Weight ( g/mol )Reported Melting Point (°C)Key Structural Features
Starting Material
3,5-DifluoroanilineC₆H₅F₂N129.1138-41Primary amine, two fluorine atoms
Intermediate
5,7-Difluoroquinolin-2(1H)-oneC₉H₅F₂NO181.14Not ReportedLactam (or hydroxyl), two fluorine atoms
Final Product
2-Chloro-5,7-difluoroquinolineC₉H₄ClF₂N199.59Not ReportedChloro group, two fluorine atoms
Comparative Analogs
2-ChloroquinolineC₉H₆ClN163.6038Single chloro group
2,5-DichloroquinolineC₉H₅Cl₂N198.0576-77[2]Two chloro groups
4,7-DichloroquinolineC₉H₅Cl₂N198.0584-85Two chloro groups, different positions
5,7-Dichloro-8-hydroxy-2-methylquinolineC₁₀H₇Cl₂NO228.08108-112Two chloro, one hydroxyl, one methyl group
2-Chloro-7-fluoroquinolineC₉H₅ClFN181.59Not ReportedOne chloro, one fluoro group
5,7-DifluoroquinolineC₉H₅F₂N165.14Not ReportedTwo fluorine atoms, no chloro group[3]

Insights from the Data:

The introduction of halogen atoms generally increases the molecular weight and can enhance dipole-dipole interactions, leading to higher melting points compared to the parent quinoline. The position of the substituents also plays a crucial role in determining the melting point due to its effect on molecular symmetry and the ability of the molecules to pack efficiently in a crystal lattice. Symmetrical molecules often exhibit higher melting points.

Experimental Protocols

The following are representative experimental procedures for the synthesis of 2-Chloro-5,7-difluoroquinoline and the determination of its melting point, based on established methodologies for analogous compounds.

Synthesis of 2-Chloro-5,7-difluoroquinoline (Representative Protocol)

This two-step synthesis is adapted from the protocol for the synthesis of 2-Chloro-5,6-difluoroquinoxaline.[1]

Step 1: Synthesis of 5,7-Difluoroquinolin-2(1H)-one

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoroaniline in a suitable solvent (e.g., ethanol or acetic acid).

  • Add an appropriate cyclizing agent (e.g., a β-ketoester like ethyl acetoacetate for a Gould-Jacobs type reaction, or malonic acid and phosphorus oxychloride for a Knorr-type synthesis).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

  • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield crude 5,7-difluoroquinolin-2(1H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Synthesis_Step1 Figure 2: Synthesis of the Quinolinone Intermediate Start 3,5-Difluoroaniline + Cyclizing Agent Reaction Reflux in Solvent Start->Reaction TLC Monitor by TLC Reaction->TLC Precipitation Cool and Precipitate TLC->Precipitation Reaction Complete Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product 5,7-Difluoroquinolin-2(1H)-one Drying->Product

Caption: Workflow for the synthesis of the quinolinone intermediate.

Step 2: Synthesis of 2-Chloro-5,7-difluoroquinoline

  • In a fume hood, suspend the dried 5,7-difluoroquinolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the mixture to reflux (approximately 106 °C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with extreme care.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-5,7-difluoroquinoline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Melting Point Determination

The melting point of the synthesized compounds should be determined using a calibrated melting point apparatus.

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C per minute initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A sharp melting range (1-2 °C) is indicative of high purity.

Conclusion

References

  • PubChemLite. (2026). 2-chloro-5,7-difluoroquinoline (C9H4ClF2N). Retrieved from [Link]

  • Wikipedia. (2023, December 12). 4,7-Dichloroquinoline. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024, January 12). 2-Chloroquinoline. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Difluoroquinoline. Retrieved from [Link]

Sources

Definitive Spectroscopic Identification of Quinoline Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of substituted quinolines—ubiquitous scaffolds in antimalarials (e.g., chloroquine), kinase inhibitors, and fluoroquinolone antibiotics—frequently suffers from regiochemical ambiguity. Specifically, cyclization reactions involving meta-substituted anilines (via Skraup, Combes, or Gould-Jacobs protocols) invariably yield mixtures of 5- and 7-substituted isomers.

Distinguishing these isomers is a notorious bottleneck in drug development. Their polarities are often nearly identical, complicating chromatographic separation, and their mass fragmentation patterns are frequently indistinguishable.

This guide objectively compares spectroscopic methodologies for resolving these isomers. While X-ray crystallography remains the absolute authority, it is low-throughput and requires suitable crystals. We demonstrate that 1D


H NMR combined with 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  is the most efficient, scalable, and definitive solution, superior to MS or IR for structural assignment.

Part 1: The Challenge – Mechanistic Origins of Ambiguity

To solve the problem, one must understand its origin. The ambiguity arises during the benzannulation step. When a meta-substituted aniline reacts, the electrophilic cyclization can occur at either of the two available ortho positions relative to the amine.

Mechanistic Pathway: The Meta-Substituent Bifurcation

The following diagram illustrates why meta-chloroaniline yields both 5-chloroquinoline and 7-chloroquinoline during a Skraup synthesis.

QuinolineRegio Aniline Meta-Substituted Aniline (e.g., 3-Chloroaniline) Intermediate Acryl-Aniline Intermediate (Skraup/Gould-Jacobs) Aniline->Intermediate Condensation Cyclization Electrophilic Cyclization Intermediate->Cyclization Pos5 Attack at C2 (Sterically Hindered) Yields: 5-Substituted Quinoline Cyclization->Pos5 Pathway A Pos7 Attack at C6 (Sterically Favored) Yields: 7-Substituted Quinoline Cyclization->Pos7 Pathway B

Figure 1: Mechanistic divergence in quinoline synthesis. The substituent at the meta-position directs cyclization to two non-equivalent ortho sites, creating a mixture of regioisomers.

Part 2: Comparative Analysis of Identification Methods

We evaluated four primary analytical techniques for their ability to definitively distinguish 5-substituted from 7-substituted quinolines without reference standards.

TechniqueResolution PowerThroughputCostVerdict
Mass Spectrometry (MS/MS) LowHighMediumIneffective. Fragmentation patterns (e.g., loss of HCN) are often identical for regioisomers.
Infrared (IR) LowHighLowSupportive only. Out-of-plane C-H bending regions (700-900 cm⁻¹) differ but are unreliable without reference spectra.
1D

H NMR
MediumHighLowAmbiguous. Chemical shifts overlap. Coupling patterns (

) are useful but often require complex simulation if signals are second-order.
2D NOESY / HOESY High MediumLowThe Gold Standard. Provides spatial proof of the "Peri-interaction" (H4–H5 proximity), definitively assigning the structure.
X-Ray Crystallography AbsoluteLowHighOverkill. Use only if the product is solid and NOE results are inconclusive due to aggregation.

Part 3: The Solution – The "Peri-Effect" Protocol

The most reliable spectroscopic handle in quinoline chemistry is the Peri-interaction : the spatial proximity between the proton at position 4 (on the pyridine ring) and the proton at position 5 (on the benzene ring).

The Logic of Assignment
  • 7-Substituted Isomer: The position 5 is occupied by a proton (

    
    ).
    
    • Observation: Strong NOE correlation between

      
       and 
      
      
      
      .
  • 5-Substituted Isomer: The position 5 is occupied by the substituent (

    
    ).
    
    • Observation: NO NOE correlation between

      
       and any benzene ring proton (as 
      
      
      
      is missing).
Experimental Protocol: Definitive Assignment via NOESY

Prerequisites:

  • Sample purity >90% (preferred) to avoid overlapping impurity signals.

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    as it minimizes signal overlap in the aromatic region and prevents aggregation-induced broadening.

Step-by-Step Workflow:

  • 1D

    
    H NMR Acquisition: 
    
    • Acquire a standard proton spectrum (16 scans).

    • Identify H-2, H-3, and H-4: These protons reside on the pyridine ring and are usually distinct.

      • 
         (approx. 8.8–9.0 ppm): Often a doublet (or dd). Most deshielded.
        
      • 
         (approx. 7.4–7.6 ppm): Upfield, couples to 
        
        
        
        and
        
        
        .
      • 
         (approx. 8.0–8.5 ppm): The Anchor Proton.  Identify this signal confidently.
        
  • 2D NOESY Acquisition:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker systems).

    • Mixing Time (

      
      ):  Set to 400–600 ms .
      
      • Why? This duration allows magnetization transfer between spatially close protons (<5 Å) without excessive spin-diffusion that causes misleading artifacts.

    • Scans: 8–16 scans per increment (sufficient for 5-10 mg sample).

  • Data Analysis (The "Smoking Gun" Check):

    • Locate the diagonal peak for H-4 .

    • Look for cross-peaks (off-diagonal spots) connecting H-4 to the aromatic region.

    • Scenario A: You see a strong cross-peak to a doublet/multiplet in the benzene region.

    • Scenario B: You see NO cross-peaks from H-4 to the benzene ring (only H-3 correlation is visible).

Visual Decision Tree for Assignment

NMR_Logic Start Crude Quinoline Product (Isomer Mixture) Step1 Acquire 1D 1H NMR (Identify H-4 Signal) Start->Step1 Decision1 Is H-4 Signal Distinct? Step1->Decision1 Decision1->Start No (Purify/Change Solvent) Step2 Run 2D NOESY (Mix time: 500ms) Decision1->Step2 Yes Analyze Check H-4 Interactions Step2->Analyze Result7 Strong NOE H-4 <-> Aryl Proton (H-5 exists) Analyze->Result7 Cross-peak observed Result5 NO NOE H-4 <-> Aryl Proton (H-5 substituted) Analyze->Result5 No Cross-peak Final7 Assignment: 7-Substituted Isomer Result7->Final7 Final5 Assignment: 5-Substituted Isomer Result5->Final5

Figure 2: Spectroscopic decision tree for assigning quinoline regioisomers using the H4-H5 peri-interaction.

Part 4: Supporting Data & Validation

While NOE is definitive, secondary validation strengthens the assignment.

Coupling Constant ( ) Analysis

In the 1D spectrum, if resolution permits, the coupling constants of the benzene ring protons provide confirmation:

  • 5-Substituted Isomer: The remaining protons are H-6, H-7, H-8. You will typically see an ortho-coupling (

    
     Hz) and a meta-coupling (
    
    
    
    Hz).
  • 7-Substituted Isomer: The remaining protons are H-5, H-6, H-8. H-8 appears as a doublet with meta-coupling (

    
     Hz) to H-6, while H-5 appears as a doublet with ortho-coupling (
    
    
    
    Hz) to H-6.
13C NMR Shifts (General Trends)
  • C-5 Shift: Carbon at position 5 is generally more shielded (lower ppm) than C-7 in unsubstituted quinoline, but substituents dramatically alter this.

  • Validation: Use HSQC to correlate the proton assigned via NOE to its attached carbon. This confirms if the proton interacting with H-4 is indeed on a carbon consistent with the C-5 environment.

References

  • BenchChem. (2025).[1][2][3][4] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • Williamson, M. P., & Neuhaus, D. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[5] (Standard text on NOE theory and "peri" interactions).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOESY mixing times).
  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier. (Mechanistic details on Skraup/Gould-Jacobs regioselectivity).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from (Reference spectra for quinoline standards).

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Chloro-5,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive Standard Operating Procedure (SOP) for the safe handling and disposal of 2-Chloro-5,7-difluoroquinoline . It is designed for researchers and safety officers requiring immediate, actionable technical guidance.

Executive Safety Directive

CRITICAL WARNING: 2-Chloro-5,7-difluoroquinoline is a halogenated organic compound. Under NO circumstances should this compound be disposed of via sink drainage or mixed with general trash.

  • Primary Hazard: Thermal decomposition releases toxic and corrosive gases, including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).

  • Disposal Method: High-Temperature Incineration (1100°C+) with flue gas scrubbing.

  • Immediate Action: Segregate all waste streams containing this compound into Halogenated Waste containers.

Chemical Profile & Hazard Identification

Before initiating disposal, confirm the identity and state of the material.

PropertySpecification
Chemical Name 2-Chloro-5,7-difluoroquinoline
Molecular Formula C₉H₄ClF₂N
Molecular Weight 199.58 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DCM, Chloroform, DMSO
GHS Classification Warning [1][2][3] • H315: Causes skin irritation [1][4][5][6] • H319: Causes serious eye irritation [1][4][5] • H335: May cause respiratory irritation • H412: Harmful to aquatic life with long-lasting effects
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases

Pre-Disposal Segregation Protocols

Proper segregation at the bench is the single most effective safety measure. You must separate waste based on physical state and chemical compatibility.

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container: Wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.

  • Labeling: Must be labeled "HAZARDOUS WASTE - SOLID TOXIC".

  • Contents:

    • Expired/unused powder.

    • Contaminated gloves, weigh boats, and paper towels.

    • Silica gel from column chromatography containing the compound.

B. Liquid Waste (Mother Liquors & Rinsates)
  • Container: Amber glass or HDPE carboy (solvent compatible).

  • Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED SOLVENTS".[7]

  • Segregation Rule:

    • DO NOT MIX with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility charges differentially for disposal.[7] Halogenated waste incineration is significantly more expensive.

    • DO NOT MIX with aqueous acid/base streams to prevent uncontrolled hydrolysis or exotherms.

Detailed Disposal Workflows

Workflow 1: Solid Waste Disposal
  • Transfer: In a fume hood, transfer the solid material into the dedicated HDPE waste jar. Avoid dust generation.[6]

  • Decontamination: Wipe the exterior of the original container with a DCM-dampened tissue to remove residual dust. Place this tissue into the same waste jar.

  • Sealing: Cap the waste container tightly. Apply Parafilm if long-term storage (more than 1 week) is expected before pickup to prevent fugitive emissions.

  • Manifesting: Complete your facility’s hazardous waste tag.

    • Chemical Constituents:[3][7][8][9] "2-Chloro-5,7-difluoroquinoline (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[4][5]

Workflow 2: Liquid Waste (Reaction Mixtures)
  • Quenching: If the compound is in a reaction mixture with reactive reagents (e.g., lithium reagents), quench carefully before transfer to the waste container.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate.

    • Why? Acidic halogenated waste can degrade storage containers and generate pressure.

  • Transfer: Pour into the "Halogenated Solvent" carboy using a funnel.

  • Rinsing: Rinse the reaction flask twice with a minimal amount of Acetone or DCM. Add rinsate to the same carboy.

Visualizations

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the compound ends up in the correct waste stream, minimizing cost and safety risks.

WasteSegregation Start Waste Generation: 2-Chloro-5,7-difluoroquinoline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Silica) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid ActionSolid Dispose in: SOLID HAZARDOUS WASTE (Do not trash) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Acetone, Methanol) SolventCheck->NonHalogenated No Halogens ActionHalo Dispose in: HALOGENATED WASTE (High Temp Incineration) Halogenated->ActionHalo ActionNonHalo Dispose in: HALOGENATED WASTE (Contaminated by Compound) NonHalogenated->ActionNonHalo Must be treated as Halogenated due to solute

Caption: Decision matrix for segregating 2-Chloro-5,7-difluoroquinoline waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.

Figure 2: Emergency Spill Response Protocol

Immediate steps to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Evacuate 1. Alert & Evacuate (If >100g or aerosolized) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop into bag, wipe with DCM) Contain->Clean Dispose 5. Disposal (Label as Hazardous Waste) Clean->Dispose

Caption: Five-step rapid response protocol for solid or liquid spills.

Regulatory Compliance & RCRA Codes

In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA). While 2-Chloro-5,7-difluoroquinoline does not have a specific "P" or "U" list code, it falls under characteristic waste definitions.

  • Waste Code D001 (Ignitable): Applicable if the compound is dissolved in flammable solvents (e.g., Acetone).

  • Waste Code F002: Applicable if dissolved in spent halogenated solvents (e.g., Methylene Chloride).

  • Halogenated Organic Content (HOC): This compound contributes to the HOC load. Land disposal (landfill) is prohibited for HOCs >1000 mg/kg without prior treatment.

  • Destruction Efficiency: The incineration facility must demonstrate a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs).

References

  • PubChem. (2025).[10][11] 5,7-Difluoroquinoline Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. [Link]

Sources

Personal protective equipment for handling 2-Chloro-5,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a matter of regulatory compliance, but as a critical parameter for experimental reproducibility and operator safety. When working with complex polyhalogenated N-heterocycles like 2-Chloro-5,7-difluoroquinoline (and its widely used derivatives, such as 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde), understanding the mechanistic causality behind the hazards is the first step in designing an effective safety protocol.

The electron-withdrawing nature of the fluorine and chlorine atoms makes the quinoline ring highly susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is highly desirable for drug discovery and the synthesis of antimicrobial agents, it also means the molecule reacts readily with biological nucleophiles (e.g., cysteine and lysine residues) present in human skin and mucosal membranes. This chemical reality is the foundation for its acute hazard classifications [1].

Here is the comprehensive, self-validating guide to the Personal Protective Equipment (PPE), operational handling, and disposal of 2-Chloro-5,7-difluoroquinoline.

Hazard Causality and Quantitative Data

Before selecting PPE, we must quantify the risk. Halogenated quinolines are lipophilic, allowing them to rapidly penetrate the stratum corneum, while their electrophilic nature causes localized tissue damage [2].

Table 1: Hazard Profile & Mechanistic Causality

Hazard CodeClinical ManifestationMechanistic CausalityVapor Pressure / Physical State
H315 Severe Skin IrritationSNAr alkylation of epidermal proteins; disruption of lipid bilayers due to high lipophilicity.Solid (Powder/Crystalline)
H319 Serious Eye IrritationRapid cross-linking with corneal proteins; localized pH shifts upon hydrolysis of the C-Cl bond.< 0.01 mmHg at 25°C
H335 Respiratory IrritationInhalation of fine particulate matter leads to deposition and reaction in the mucosal lining of the upper respiratory tract.Aerodynamic diameter often < 10 µm

PPE Specifications & Justification Matrix

To mitigate these specific physicochemical risks, standard laboratory attire is insufficient. The following PPE matrix outlines the exact specifications required for handling this compound safely [3].

Table 2: Required PPE Specifications

PPE CategorySpecificationScientific Justification
Hand Protection Double-layered Nitrile (Outer: ≥0.11 mm thickness)Halogenated organics can permeate thin latex or low-grade nitrile. Double-gloving provides a fail-safe barrier against lipophilic penetration.
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses with side shields do not protect against aerosolized dust or micro-splashes of concentrated solutions.
Body Protection Flame-retardant, elastic-cuff lab coatElastic cuffs prevent the sleeve from dragging through powdered residue, eliminating a common vector for cross-contamination.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a Class II Biosafety Cabinet or chemical fume hood.

Operational Workflow: Self-Validating Handling Protocol

Every protocol must be a self-validating system. This means the operator must be able to visually or physically confirm the success of one safety measure before proceeding to the next.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood.

  • Validation: Hold a delicate tissue (e.g., Kimwipe) at the bottom edge of the sash. The tissue must be actively pulled inward at a steady angle, confirming a face velocity of 80–100 feet per minute (fpm). Do not proceed if the tissue flutters outward.

Step 2: PPE Donning and Integrity Check

  • Action: Put on the inner pair of nitrile gloves, followed by the lab coat, and then the outer pair of nitrile gloves (pulled over the cuffs of the lab coat).

  • Validation: Before donning the outer gloves, inflate each glove with ambient air and roll the cuff tightly to trap the air. A lack of deflation over 5 seconds confirms the absence of micro-punctures.

Step 3: Static-Free Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, stainless-steel spatula to transfer the 2-Chloro-5,7-difluoroquinoline.

  • Validation: The powder should rest inertly in the boat. If the powder "jumps" or clings to the sides of the spatula, static is still present. Re-apply the anti-static treatment before proceeding to prevent aerosolization of the H335-classified dust.

Step 4: Solubilization

  • Action: Dissolve the compound in the target solvent (e.g., DMF, DMSO, or DCM) entirely within the fume hood.

  • Validation: Visual confirmation of a completely clear solution with no suspended particulates ensures that the inhalation hazard (dust) has been fully neutralized into a liquid state.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent the spread of the halogenated contaminant.

Step-by-Step Spill Response:

  • Isolate: Lower the fume hood sash to 2 inches to maximize inward airflow and isolate the area.

  • Neutralize (Solid Spill): Do not sweep dry powder, as this aerosolizes the compound. Lightly mist the spilled powder with a polar aprotic solvent (like acetone) to collapse the dust, then wipe it up with absorbent pads.

  • Neutralize (Liquid Spill): Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Waste Segregation: Place all contaminated wipes, gloves, and absorbent materials into a clearly labeled "Halogenated Organic Waste" container.

  • Validation of Decontamination: Swab the spill area with a solvent-soaked wipe, let it dry, and inspect under a UV lamp (if the specific derivative is fluorescent) or visually ensure no crystalline residue remains.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from hazard identification to safe operational execution.

G A Hazard Identification (H315, H319, H335) B Engineering Controls (Fume Hood >80 fpm) A->B C PPE Selection (Double Nitrile, Goggles) B->C D Operational Execution (Weighing & Transfer) C->D E Decontamination & Halogenated Disposal D->E

Operational workflow for handling 2-Chloro-5,7-difluoroquinoline safely.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11928, 2-Chloroquinoline" PubChem, [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,7-difluoroquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-5,7-difluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.